2,4-Hexanedione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88937. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOGLIPWGGRQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062769 | |
| Record name | 2,4-Hexanedione | |
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Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3002-24-2 | |
| Record name | 2,4-Hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Hexanedione | |
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| Record name | 2,4-Hexanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88937 | |
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| Record name | 2,4-Hexanedione | |
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| Record name | 2,4-Hexanedione | |
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| Record name | Hexane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.177 | |
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| Record name | 2,4-HEXANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMD32E86EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Keto-Enol Tautomerism of 2,4-Hexanedione: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2,4-hexanedione, a phenomenon of significant interest in synthetic chemistry, drug development, and material science. The equilibrium between the keto and enol forms is highly sensitive to the solvent environment. This document details the underlying principles of this tautomerism, presents quantitative data on the equilibrium in various solvents, and provides meticulous experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, logical workflows for these experimental investigations are visualized to aid researchers in their study design.
Introduction: The Dynamic Equilibrium of this compound
This compound, a β-dicarbonyl compound, exists as a dynamic equilibrium between its keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group hydrogen-bonded to a carbonyl oxygen, creating a stable six-membered ring. This intramolecular hydrogen bond in the enol form is a crucial factor in its stability.
The position of this equilibrium is not fixed and is significantly influenced by the surrounding solvent. The solvent's polarity and its ability to form hydrogen bonds play a pivotal role in determining the predominant tautomeric form. Understanding and controlling this equilibrium is critical for applications where the specific reactivity or properties of one tautomer are desired.
Solvent Effects on the Keto-Enol Equilibrium
The tautomeric equilibrium of this compound is a classic example of solvent-solute interactions dictating molecular structure. The general principles are as follows:
-
Nonpolar Solvents: In nonpolar solvents such as hexane and carbon tetrachloride, the enol form is favored. These solvents do not interfere with the intramolecular hydrogen bond that stabilizes the enol tautomer.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) can disrupt the intramolecular hydrogen bonding to some extent, leading to a decrease in the percentage of the enol form compared to nonpolar solvents.
-
Polar Protic Solvents: Polar protic solvents, including water and methanol, significantly shift the equilibrium towards the keto form. These solvents can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it, while also disrupting the intramolecular hydrogen bond of the enol form.
Quantitative Analysis of Tautomeric Equilibrium
Precise quantification of the keto-enol equilibrium is essential for reproducible research. The following table summarizes the percentage of the enol form of 2,4-pentanedione, a close structural analog of this compound, in various deuterated solvents as determined by ¹H NMR spectroscopy. Due to the limited availability of specific data for this compound, the data for 2,4-pentanedione is provided as a reference, and similar trends are expected for this compound. For this compound itself, a study has reported a keto:enol ratio of approximately 90:10 in CDCl₃.[1]
| Solvent | Dielectric Constant (ε) | % Enol Form (for 2,4-pentanedione) | Predominant Tautomer |
| Carbon Tetrachloride (CCl₄) | 2.2 | 95% | Enol |
| Benzene-d₆ | 2.3 | ~97% | Enol |
| Chloroform-d (CDCl₃) | 4.8 | 81-90% | Enol |
| Acetonitrile-d₃ | 37.5 | ~90% | Enol |
| DMSO-d₆ | 46.7 | 63-85% | Enol |
| Water (D₂O) | 78.4 | 17% | Keto |
Note: The data for 2,4-pentanedione is compiled from multiple sources and serves as an illustrative guide for the expected behavior of this compound.
Experimental Protocols
The determination of the keto-enol tautomeric ratio is primarily accomplished through spectroscopic methods. Below are detailed protocols for the two most common techniques.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy allows for the direct observation and quantification of protons in different chemical environments. The keto and enol tautomers of this compound have distinct proton signals that can be integrated to determine their relative concentrations.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)
-
NMR tubes
-
Pipettes and volumetric flasks
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen deuterated solvent (e.g., 0.1 M). The use of dilute solutions is recommended to minimize intermolecular interactions.
-
Ensure the this compound and solvent are of high purity to avoid interference from impurities.
-
Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.
-
Allow the solution to equilibrate for at least 30 minutes at the desired temperature before analysis to ensure the tautomeric equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Key signals to observe for this compound are:
-
Keto form: A singlet for the methylene protons (-CH₂-) between the two carbonyl groups.
-
Enol form: A singlet for the vinylic proton (-CH=) and a broad singlet for the enolic hydroxyl proton (-OH). The chemical shifts of these protons will vary depending on the solvent.
-
-
-
Data Analysis:
-
Integrate the area under the characteristic peaks for both the keto and enol forms.
-
The percentage of the enol form can be calculated using the following formula, comparing the integration of the keto methylene protons (2H) and the enol vinylic proton (1H): % Enol = [Integration(enol -CH=)] / [Integration(enol -CH=) + (Integration(keto -CH₂-)/2)] * 100%
-
UV-Vis Spectroscopy
Principle: The keto and enol tautomers have different electronic structures and thus exhibit distinct absorption maxima (λ_max) in the UV-Vis spectrum. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the keto form.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., hexane, ethanol, water)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Prepare a blank sample containing only the solvent.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis spectrum of the this compound solution over a suitable wavelength range (e.g., 200-400 nm).
-
Use the solvent blank to zero the spectrophotometer.
-
Identify the λ_max values corresponding to the keto and enol forms. The enol form of β-dicarbonyls typically shows a strong absorption band in the 270-320 nm region, while the keto form absorbs at a shorter wavelength.
-
-
Data Analysis:
-
The relative amounts of the keto and enol forms can be estimated by analyzing the absorbance at their respective λ_max values. However, this method is generally less precise than NMR for quantitative analysis unless the molar absorptivity coefficients for both tautomers in the specific solvent are known.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for analyzing the keto-enol tautomerism of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Hexanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Hexanedione (CAS No. 3002-24-2), also known as propionylacetone, is a beta-diketone with the molecular formula C₆H₁₀O₂.[1][2] This organic compound is a colorless to slightly yellow liquid with a characteristic sweet, pleasant odor.[1][3] Its structure, featuring two carbonyl groups separated by a methylene group, imparts a unique reactivity that makes it a valuable intermediate in organic synthesis and a subject of interest in coordination chemistry.[3][4] This guide provides a comprehensive overview of its core physical and chemical properties, experimental characterization protocols, and key chemical behaviors.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These values are critical for its application in experimental and industrial settings.
| Property | Value | Source(s) |
| IUPAC Name | Hexane-2,4-dione | [1][5] |
| Synonyms | Propionylacetone, Acetone, propionyl- | [3][5][6] |
| CAS Number | 3002-24-2 | [1][2][3][5] |
| Molecular Formula | C₆H₁₀O₂ | [1][2][5] |
| Molecular Weight | 114.14 g/mol | [1][5][7] |
| Appearance | Clear colorless to slightly yellow liquid | [1][3] |
| Odor | Sweet, pleasant, fruity | [3][8] |
| Density | 0.937 g/cm³ (at 20°C) | [1][9] |
| Boiling Point | 160-161.2 °C at 760 mmHg | [6][9] |
| Flash Point | 53.6 °C (128 °F) | [6][9] |
| Solubility | Soluble in water and organic solvents | [3][8] |
| pKa (25°C) | 8.49 (enol form), 9.32 (keto form) | [8][9] |
| logP (octanol/water) | 0.779 (estimated) | [6] |
| Refractive Index | 1.47686 (at 14.9°C) | [9] |
Chemical Structure and Reactivity
Keto-Enol Tautomerism
A defining characteristic of this compound, like other β-diketones, is its existence as an equilibrium mixture of keto and enol tautomers.[4][10] The enol form is significantly stabilized by the formation of a conjugated system and a six-membered intramolecular hydrogen bond.[11] This equilibrium is influenced by factors such as the solvent and temperature.[4][12] In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas polar, protic solvents can disrupt this internal hydrogen bond, shifting the equilibrium toward the keto form.[12]
References
- 1. Buy this compound | 3002-24-2 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 3002-24-2: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 3002-24-2 | Benchchem [benchchem.com]
- 5. This compound [webbook.nist.gov]
- 6. 2,4-hexane dione, 3002-24-2 [thegoodscentscompany.com]
- 7. This compound | C6H10O2 | CID 76355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. lookchem.com [lookchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Explain why 92% of 2,4-pentanedione exists as the enol tautomer in hexane.. [askfilo.com]
2,4-Hexanedione CAS number and molecular structure
CAS Number: 3002-24-2
Molecular Formula: C₆H₁₀O₂
Introduction
2,4-Hexanedione, also known as propionylacetone, is a beta-diketone with the chemical formula C₆H₁₀O₂.[1] Its structure consists of a six-carbon chain with carbonyl groups located at the second and fourth positions.[2][3] This compound is a colorless to pale yellow liquid with a characteristic sweet odor and is soluble in water and organic solvents.[2][3] As a beta-diketone, this compound is a versatile intermediate in organic synthesis, with applications in the production of pharmaceuticals and agrochemicals.[1] It is also utilized as a flavoring agent and as a research chemical for studying the reactivity of ketones.[1][3] A key feature of this compound is its existence as a mixture of keto and enol tautomers in equilibrium.[4]
Molecular Structure and Properties
The molecular weight of this compound is approximately 114.14 g/mol .[1] The molecule's structure and its keto-enol tautomerism are fundamental to its chemical reactivity. The presence of two carbonyl groups and acidic α-hydrogens makes it a highly reactive and versatile compound in organic synthesis.[4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 3002-24-2 | [5] |
| Molecular Formula | C₆H₁₀O₂ | [5] |
| Molecular Weight | 114.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 161 °C at 760 mmHg | [1] |
| Flash Point | 53.6 ± 16.8 °C | [1] |
| Density | 0.937 g/cm³ | [6] |
| Refractive Index | 1.47686 at 14.9 °C | [6] |
Thermochemical Data
The thermochemical properties of this compound are crucial for understanding its stability and reactivity in chemical processes.
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -505.00 ± 3.00 kJ/mol | [1] |
| Standard Enthalpy of Formation (gas, 298.15 K) | -439.70 kJ/mol | [1] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound, particularly for studying its keto-enol tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the equilibrium between the keto and enol forms. In the ¹H NMR spectrum, the keto form shows characteristic signals for the methyl and methylene protons. The enol tautomer is distinguished by a hydroxyl proton signal that is significantly downfield due to intramolecular hydrogen bonding.[4] The relative integration of the signals for the keto and enol forms allows for the quantification of the tautomeric equilibrium.[4] Carbon-13 NMR spectroscopy further confirms the structure with distinct resonances for the carbonyl carbons in the keto form and the enolic carbons in the enol form.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that provide information about its functional groups. Strong carbonyl stretching bands are observed in the range of 1700-1720 cm⁻¹, which is typical for ketones. The presence of the enol tautomer is indicated by a broad O-H stretching band around 3200-3400 cm⁻¹ and a C=C stretching vibration between 1620-1640 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak is observed at an m/z of 114, which corresponds to the molecular weight of the compound.[4]
The table below summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR | Shows distinct signals for both keto and enol forms, allowing for the determination of their relative concentrations. | [4] |
| ¹³C NMR | Confirms the presence of both tautomers with characteristic chemical shifts for carbonyl and enolic carbons. | [4] |
| IR Spectroscopy | Carbonyl (C=O) stretching at 1700-1720 cm⁻¹ (keto), broad O-H stretching at 3200-3400 cm⁻¹ (enol), and C=C stretching at 1620-1640 cm⁻¹ (enol). | [4] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 114. | [4] |
| UV-Visible Spectroscopy | n→π* transition for the carbonyl groups in the range of 270-290 nm. | [4] |
Experimental Protocols
Synthesis of this compound via Mixed Claisen Condensation
One of the common methods for synthesizing β-diketones like this compound is the mixed Claisen condensation.[7] This reaction involves the base-catalyzed condensation of an ester with a ketone.[7] For the synthesis of this compound, ethyl propionate can be reacted with acetone in the presence of a strong base like sodium ethoxide.
Materials:
-
Ethyl propionate
-
Acetone
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Anhydrous magnesium sulfate
-
Apparatus for reflux, extraction, and distillation
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A mixture of ethyl propionate and acetone is added dropwise to the sodium ethoxide solution with stirring.
-
The reaction mixture is heated under reflux for several hours to ensure the completion of the condensation reaction.
-
After cooling to room temperature, the mixture is acidified with dilute hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The crude this compound is purified by fractional distillation under reduced pressure.
Characterization by NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[8]
-
The solution is then transferred to a standard 5 mm NMR tube.[9]
-
A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
For ¹H NMR, the spectral width should be sufficient to cover the chemical shift range of all protons, including the downfield enolic proton.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.
Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
References
- 1. Buy this compound | 3002-24-2 [smolecule.com]
- 2. This compound | 3002-24-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C6H10O2 | CID 76355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. organomation.com [organomation.com]
Spectroscopic Data of 2,4-Hexanedione: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2,4-hexanedione, a beta-diketone of interest to researchers, scientists, and professionals in drug development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound, particularly in characterizing its keto-enol tautomerism. In solution, this compound exists as an equilibrium mixture of its keto and enol forms, with the keto form being the major component.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound displays distinct signals for both the keto and enol tautomers. The approximate chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Tautomer | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Keto | CH₃ (C1) | 2.1 - 2.2 | Singlet | 3H |
| Keto | CH₂ (C3) | 3.5 - 3.7 | Singlet | 2H |
| Keto | CH₂ (C5) | 2.4 - 2.6 | Quartet | 2H |
| Keto | CH₃ (C6) | 1.0 - 1.1 | Triplet | 3H |
| Enol | OH | 15.0 - 16.0 | Broad Singlet | 1H |
Note: The integration values are relative and the ratio of the integrals of the keto and enol signals indicates that the equilibrium mixture contains approximately 84% of the keto form and 16% of the enol form at room temperature.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the structure of this compound and its tautomeric forms. The characteristic chemical shifts are presented in the following table.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Tautomer | Assignment | Chemical Shift (δ, ppm) |
| Keto | C=O (C2, C4) | 200 - 210 |
| Enol | C=O | 170 - 180 |
| Enol | C-OH | 90 - 100 |
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining high-resolution NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion. The instrument should be properly tuned and the magnetic field shimmed to achieve high resolution and symmetrical peak shapes.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer total acquisition time will be necessary compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in this compound and provides clear evidence of the keto-enol tautomerism.
Interpretation of the IR Spectrum
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3400 (broad) | O-H stretch | Enol |
| 2950 - 2970 | C-H stretch | Methyl (CH₃) |
| 2920 - 2940 | C-H stretch | Methylene (CH₂) |
| 1700 - 1720 (strong) | C=O stretch | Keto |
| 1620 - 1640 | C=C stretch | Enol |
Experimental Protocol for FTIR Spectroscopy
For a liquid sample like this compound, the following Fourier-Transform Infrared (FTIR) spectroscopy protocol can be used:
-
Sample Preparation: As a neat liquid, a single drop of this compound is sufficient.
-
Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples. Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a drop of this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum with a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to remove any residual sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.
Interpretation of the Mass Spectrum
Under electron ionization (EI), this compound undergoes fragmentation to produce a characteristic pattern of ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Proposed Fragment Structure |
| 114 | [M]⁺ | Molecular Ion (C₆H₁₀O₂)⁺ |
| 99 | [M - CH₃]⁺ | Loss of a methyl radical |
| 71 | [M - C₂H₅O]⁺ or [M - C₃H₇]⁺ | Cleavage at the carbonyl group |
| 43 | [CH₃CO]⁺ | Acylium ion (Base Peak) |
| 29 | [C₂H₅]⁺ | Ethyl cation |
| 27 | [C₂H₃]⁺ | Vinyl cation |
The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 114, corresponding to the molecular weight of this compound.[1] The most abundant peak, known as the base peak, is typically observed at m/z 43, which corresponds to the formation of the stable acylium ion ([CH₃CO]⁺) resulting from alpha-cleavage.
Experimental Protocol for Mass Spectrometry
The following protocol is suitable for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC-MS System Setup:
-
Gas Chromatograph (GC): Use a capillary column suitable for the separation of ketones (e.g., a DB-5 or equivalent). Set the injector temperature to 250°C and the oven temperature program to an appropriate gradient (e.g., starting at 50°C and ramping up to 250°C at 10°C/min) to ensure good separation and peak shape.
-
Mass Spectrometer (MS): The MS should be operated in electron ionization (EI) mode with a standard electron energy of 70 eV. The ion source temperature is typically set to 230°C and the quadrupole analyzer temperature to 150°C.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC. The mass spectrometer will acquire data over a mass range of, for example, m/z 20 to 200.
-
Data Analysis: The acquired data will be processed by the instrument's software to produce a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to this compound. The fragmentation pattern can then be analyzed to confirm the structure of the compound.
Integrated Spectroscopic Analysis Workflow
The complementary nature of NMR, IR, and MS is crucial for the unambiguous structural elucidation of an organic molecule. The following diagram illustrates a logical workflow for the analysis of a compound like this compound.
References
A Technical Guide to 2,4-Hexanedione: Commercial Availability, Purity, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Hexanedione, a beta-diketone with the chemical formula C₆H₁₀O₂, is a versatile organic compound with applications as a solvent, a flavoring agent, and notably as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structural feature, the presence of two carbonyl groups separated by a methylene group, imparts significant reactivity, making it a valuable building block in organic synthesis.[3] This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity levels, and detailed methodologies for its synthesis, purification, and analytical characterization.
Commercial Availability and Purity
This compound is readily available from various chemical suppliers in research and bulk quantities. The purity of commercially available this compound typically ranges from 95% to over 99%.
Table 1: Commercial Availability and Purity of this compound
| Supplier | Available Quantities | Purity |
| Sigma-Aldrich | Grams to Kilograms | ≥98% |
| TCI America | Grams to Kilograms | >98.0% (GC) |
| Alfa Aesar | Grams to Kilograms | 98% |
| Thermo Fisher Scientific | Grams to Kilograms | 98% |
| VWR | Grams to Kilograms | 98% |
Note: The availability and purity levels are subject to change and may vary by region. It is recommended to consult the suppliers' websites for the most current information.
Experimental Protocols
Synthesis of this compound via Claisen Condensation
The Claisen condensation is a classic method for the synthesis of β-dicarbonyl compounds like this compound.[4][5] This reaction involves the base-catalyzed condensation of an ester with a ketone.
Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A mixture of ethyl propionate (1.0 equivalent) and acetone (1.0 equivalent) is added dropwise to the stirred solution of sodium ethoxide at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation.
Caption: Workflow for the synthesis of this compound.
Purification by Fractional Distillation
Fractional distillation is a highly effective method for purifying this compound from unreacted starting materials and byproducts, especially when their boiling points are relatively close.[6][7]
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[8]
-
Distillation: The crude this compound is placed in the distillation flask with a few boiling chips. The flask is heated gently.
-
Fraction Collection: The vapor passes through the fractionating column, where it undergoes multiple condensation and vaporization cycles, leading to a separation of components based on their boiling points. The fraction that distills at the boiling point of this compound (approximately 161-163 °C at atmospheric pressure) is collected in the receiving flask.
-
Purity Check: The purity of the collected fractions can be assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Purity Determination by Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.
Methodology:
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Data Analysis: The purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The mass spectrum can be used to identify any impurities by comparing them to a spectral library.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be employed for purity analysis, particularly for non-volatile impurities.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in the mobile phase.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 254 nm.
-
-
Data Analysis: The purity is calculated based on the relative peak areas in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound and assessing its purity.[9][10][11]
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Spectral Interpretation: The presence of characteristic peaks and the absence of impurity signals confirm the structure and purity of the compound. Due to keto-enol tautomerism, the NMR spectrum will show signals for both forms.
Caption: Workflow for the purity analysis of this compound.
Applications in Drug Development and Research
While this compound is primarily utilized as a synthetic intermediate, its diketone functionality makes it a precursor for various heterocyclic compounds, which are prevalent in many biologically active molecules.[3] Research has indicated its use in the synthesis of specialized chemicals for the pharmaceutical industry.[3] It is important to distinguish this compound from its neurotoxic isomer, 2,5-hexanedione, which has been extensively studied for its mechanism of protein cross-linking and neurotoxicity.[12][13] The biological activities and specific signaling pathway interactions of this compound itself are not as well-documented and represent an area for further investigation.
Conclusion
This compound is a commercially accessible and important building block in organic synthesis, particularly for the pharmaceutical industry. This guide provides a comprehensive overview of its availability, purity, and detailed experimental protocols for its synthesis, purification, and analysis. The provided methodologies for Claisen condensation, fractional distillation, GC-MS, HPLC, and NMR serve as a valuable resource for researchers and scientists working with this versatile diketone. Further exploration into the specific biological activities and potential signaling pathway interactions of this compound may unveil new applications in drug discovery and development.
References
- 1. Buy this compound | 3002-24-2 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 3002-24-2 | Benchchem [benchchem.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Purification [chem.rochester.edu]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. spectrabase.com [spectrabase.com]
- 12. Neurotoxicity and protein binding of 2,5-hexanedione in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of 2,5-hexanedione-induced protein cross-linking by biological thiols: chemical mechanisms and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Profile of 2,4-Hexanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermochemical properties of 2,4-hexanedione (CAS Registry Number: 3002-24-2). The data presented is crucial for understanding the energetic characteristics of this β-diketone, which is essential for applications in chemical synthesis, reaction modeling, and drug development. This document summarizes key quantitative data in structured tables, details the experimental protocols used for their determination, and provides visualizations of the underlying principles.
Core Thermochemical Data
The following tables summarize the key thermochemical parameters for this compound in its liquid and gaseous states. These values have been compiled from various sources, including the NIST Chemistry WebBook.
Table 1: Enthalpy and Gibbs Free Energy of Formation
| Parameter | State | Value | Units |
| Standard Enthalpy of Formation (ΔfH°) | Liquid | -505.0 ± 3.0 | kJ/mol |
| Standard Enthalpy of Formation (ΔfH°) | Gas | -439.7 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -258.20 | kJ/mol |
Note: Standard conditions are 298.15 K and 1 atm.
Table 2: Enthalpies of Combustion and Vaporization
| Parameter | State | Value | Units |
| Enthalpy of Combustion (ΔcH°) | Liquid | -3281 ± 6.3 | kJ/mol |
| Enthalpy of Vaporization (ΔvapH°) | 23.00 ± 0.30 | kJ/mol |
Table 3: Heat Capacity (Gas Phase)
| Temperature (K) | Heat Capacity (Cp) (J/mol·K) |
| 444.42 | 193.61 |
| 634.10 | 244.62 |
The negative enthalpy of formation indicates that the formation of this compound from its constituent elements is an exothermic process.[1] The temperature-dependent heat capacity data is vital for calculating enthalpy and entropy changes over a range of temperatures.[1]
Experimental Methodologies
The thermochemical data presented in this guide are derived from established experimental techniques. The following sections provide an overview of the methodologies employed.
Combustion Calorimetry
The standard enthalpy of formation of liquid this compound was determined using combustion calorimetry.[2] This technique measures the heat released during the complete combustion of a substance in a constant-volume container, known as a bomb calorimeter.
Experimental Workflow:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter.
-
Pressurization: The bomb is filled with high-pressure oxygen to ensure complete combustion.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.
-
Calibration: The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law.
Mass Spectrometry
The enthalpy of formation of gaseous this compound (specifically the enol tautomer) was determined using mass spectrometry.[3] This method involves ionizing the compound and analyzing the mass-to-charge ratio of the resulting ions to deduce thermochemical properties.
Logical Flow of Data Derivation:
-
Ionization: The this compound sample is introduced into the mass spectrometer and ionized, typically by electron impact.
-
Fragmentation Analysis: The resulting mass spectrum shows the parent molecular ion and various fragment ions. The appearance energies of these ions are measured.
-
Thermochemical Cycles: By combining the appearance energies with known heats of formation of the fragment ions and neutral fragments, a thermochemical cycle is constructed.
-
Enthalpy of Formation Calculation: The enthalpy of formation of the parent ion is calculated from the cycle. This value is then used, along with the ionization energy, to determine the enthalpy of formation of the neutral gaseous molecule.
NMR Spectroscopy and Tautomerism
This compound, as a β-diketone, exists as an equilibrium mixture of keto and enol tautomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium, which has implications for the overall thermochemical properties of the compound. The enthalpy of reaction for the enolization has been determined using NMR.
Experimental Protocol for Tautomeric Equilibrium Study:
-
Sample Preparation: Solutions of this compound are prepared in various deuterated solvents to investigate the effect of the chemical environment on the tautomeric equilibrium.
-
NMR Data Acquisition: ¹H NMR spectra are recorded for each solution. The keto and enol forms give distinct signals that can be readily integrated.
-
Equilibrium Constant Determination: The relative integrals of the signals corresponding to the keto and enol forms are used to calculate the equilibrium constant (K_eq) for the tautomerization reaction at a given temperature.
-
Thermodynamic Parameter Calculation: By performing the experiment at different temperatures, the van't Hoff equation can be used to determine the enthalpy (ΔrH°) and entropy (ΔrS°) of the enolization reaction.
Conclusion
The thermochemical data for this compound provide a fundamental understanding of its stability and reactivity. The experimental methodologies outlined herein represent standard practices in thermochemistry and offer a basis for further investigation into the properties of this and related compounds. This guide serves as a valuable resource for researchers and professionals requiring accurate thermochemical data for their work in chemistry and drug development.
References
Fundamental Reaction Mechanisms of β-Diketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Diketones are a pivotal class of organic compounds characterized by two carbonyl groups separated by a methylene group. This unique structural motif imparts a rich and versatile reactivity, making them crucial intermediates in organic synthesis and key components in various biologically active molecules. This technical guide provides an in-depth exploration of the fundamental reaction mechanisms of β-diketones, including their inherent keto-enol tautomerism, enolate formation, and subsequent reactions such as alkylation, acylation, and condensation reactions. Detailed experimental protocols for key transformations and comprehensive tables of quantitative data are provided to serve as a practical resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis. Furthermore, the involvement of the β-diketone curcumin in critical biological signaling pathways is illustrated, highlighting the relevance of this scaffold in chemical biology and drug discovery.
Core Principles: Keto-Enol Tautomerism and Enolate Formation
The reactivity of β-diketones is fundamentally governed by the acidity of the α-hydrogens located on the methylene bridge between the two carbonyl groups. This acidity facilitates two key phenomena: keto-enol tautomerism and enolate formation.
Keto-Enol Tautomerism
β-Diketones exist as a dynamic equilibrium between the diketo form and two rapidly interconverting enol forms.[1][2] The enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and by conjugation of the double bond with the remaining carbonyl group.[3][4]
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents.[3][4][5] In non-polar solvents, the enol form is generally favored due to the stabilizing intramolecular hydrogen bond, whereas in polar, protic solvents that can engage in intermolecular hydrogen bonding, the keto form can be more prevalent.[4][5][6][7][8][9]
Enolate Formation
The α-hydrogens of β-diketones are significantly more acidic than those of monoketones due to the inductive effect of the two carbonyl groups and the resonance stabilization of the resulting enolate anion. The negative charge in the enolate is delocalized over both oxygen atoms and the central carbon atom, rendering it a soft and highly versatile nucleophile.
Quantitative Data
pKa Values of β-Diketones
The acidity of β-diketones is a critical parameter influencing their reactivity. The following table summarizes the pKa values for a selection of β-diketones.
| β-Diketone | R1 | R2 | pKa (in water) | Reference(s) |
| Acetylacetone | CH₃ | CH₃ | 8.95 | [10][11] |
| Benzoylacetone | C₆H₅ | CH₃ | 8.7 | [11] |
| Dibenzoylmethane | C₆H₅ | C₆H₅ | 9.35 | [11] |
| 2,4-Pentanedione | CH₃ | CH₃ | 9.0 | [12] |
| 1-Phenyl-1,3-butanedione | C₆H₅ | CH₃ | 8.9 | [12] |
| 1,3-Diphenyl-1,3-propanedione | C₆H₅ | C₆H₅ | 9.1 | [12] |
| 3-Methyl-2,4-pentanedione | CH₃ | CH(CH₃)₂ | 10.7 | [12] |
| 3-Ethyl-2,4-pentanedione | CH₃ | CH₂CH₃ | 10.9 | [12] |
| 3-Phenyl-2,4-pentanedione | CH₃ | C₆H₅ | 10.2 | [12] |
| 1,1,1-Trifluoro-2,4-pentanedione | CF₃ | CH₃ | 6.7 | [10] |
Keto-Enol Equilibrium Constants (KT)
The following table presents the percentage of the enol tautomer and the corresponding equilibrium constant (KT = [Enol]/[Keto]) for various β-diketones in different solvents.
| β-Diketone | Solvent | % Enol | KT | Reference(s) |
| Acetylacetone | Gas Phase | 92 | 11.5 | [4] |
| Cyclohexane | 97 | 32.3 | [4] | |
| Benzene | 96 | 24.0 | [4] | |
| Diethyl Ether | 92 | 11.5 | [4] | |
| Chloroform | 81 | 4.26 | [4] | |
| Acetonitrile | 58 | 1.38 | [4] | |
| Water | 15 | 0.18 | [4] | |
| Ethyl Acetoacetate | Gas Phase | 46 | 0.85 | [4] |
| Cyclohexane | 46 | 0.85 | [4] | |
| Benzene | 27 | 0.37 | [4] | |
| Diethyl Ether | 27 | 0.37 | [4] | |
| Chloroform | 12 | 0.14 | [4] | |
| Acetonitrile | 7.7 | 0.08 | [4] | |
| Water | 0.4 | 0.004 | [4] | |
| Dibenzoylmethane | Chloroform | >99 | >99 | [7] |
| DMSO | >99 | >99 | [7] |
Fundamental Reaction Mechanisms
The nucleophilic enolate of a β-diketone is the key intermediate in a variety of important carbon-carbon bond-forming reactions.
Alkylation
β-Diketone enolates readily undergo SN2 reactions with alkyl halides to form C-alkylated products. The reaction is typically carried out in the presence of a base, such as an alkoxide or carbonate, to generate the enolate.[13][14] The choice of base and reaction conditions can influence the regioselectivity of alkylation in unsymmetrical β-diketones.[15][16][17][18]
Acylation (Claisen Condensation)
The Claisen condensation is a powerful method for the synthesis of β-diketones. It involves the reaction of a ketone enolate with an ester.[19][20][21][22][23] The reaction is driven to completion by the deprotonation of the resulting β-diketone, which is more acidic than the starting ketone.[23]
Knoevenagel Condensation
In the Knoevenagel condensation, the enolate of a β-diketone adds to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated dicarbonyl compound.[24][25] The reaction is typically catalyzed by a weak base, such as an amine.[24][25]
Michael Addition
β-Diketone enolates are excellent nucleophiles for Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds.[17][26][[“]] This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor and is a valuable tool for the construction of complex molecules.[[“]]
Experimental Protocols
Determination of Keto-Enol Equilibrium by 1H NMR Spectroscopy
This protocol describes the determination of the keto-enol equilibrium constant for acetylacetone in different deuterated solvents.[28][29][30]
Materials:
-
Acetylacetone
-
Deuterated chloroform (CDCl₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
Pipettes
Procedure:
-
Prepare a dilute solution (~0.1 M) of acetylacetone in CDCl₃ in an NMR tube.
-
Prepare a second dilute solution (~0.1 M) of acetylacetone in DMSO-d₆ in a separate NMR tube.
-
Allow the solutions to equilibrate for at least 24 hours at a constant temperature.
-
Acquire a 1H NMR spectrum for each sample.
-
Integrate the signals corresponding to the enolic vinyl proton (around 5.5 ppm) and the ketonic methylene protons (around 3.5 ppm).
-
Calculate the percentage of the enol form using the following equation: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto methylene H) / 2))] * 100
-
Calculate the equilibrium constant, KT = [Enol]/[Keto].
Synthesis of Dibenzoylmethane via Claisen Condensation
This protocol describes the synthesis of dibenzoylmethane from acetophenone and ethyl benzoate.[1][5][20][24]
Materials:
-
Acetophenone
-
Ethyl benzoate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add a mixture of acetophenone and ethyl benzoate dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude dibenzoylmethane.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure dibenzoylmethane.
Alkylation of Acetylacetone
This protocol describes the monoalkylation of acetylacetone with an alkyl halide.[13]
Materials:
-
Acetylacetone
-
Alkyl halide (e.g., iodomethane or benzyl bromide)
-
Potassium carbonate
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
To a round-bottom flask, add acetylacetone, potassium carbonate, and anhydrous acetone.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and filter to remove the potassium salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Biological Significance: Curcumin as a Modulator of Signaling Pathways
Curcumin, the principal curcuminoid of turmeric, is a well-known β-diketone with a wide range of biological activities.[7][31][32][33] Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways, including the NF-κB and STAT3 pathways, which are often dysregulated in inflammatory diseases and cancer.[28][29][31][33][34][35][36]
Inhibition of the NF-κB Signaling Pathway
Curcumin can inhibit the activation of the transcription factor NF-κB, a master regulator of inflammation.[28][31][32][33][34] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[31][32][33]
Modulation of the STAT3 Signaling Pathway
The STAT3 signaling pathway is another critical target of curcumin.[29][30][35][36] Curcumin has been shown to inhibit the phosphorylation and activation of STAT3, a transcription factor that plays a key role in cell proliferation, survival, and angiogenesis.[29][30][36] By blocking STAT3 signaling, curcumin can induce apoptosis and inhibit tumor growth.[30][36]
Conclusion
The fundamental reaction mechanisms of β-diketones, rooted in their unique keto-enol tautomerism and facile enolate formation, provide a rich platform for a diverse array of chemical transformations. This guide has detailed the core principles governing their reactivity, provided quantitative data to inform experimental design, and presented detailed protocols for key reactions. The exploration of curcumin's interaction with major signaling pathways underscores the profound biological relevance of the β-diketone scaffold. A thorough understanding of these fundamental mechanisms is paramount for researchers and scientists aiming to leverage the synthetic versatility and therapeutic potential of this important class of molecules in drug discovery and development.
References
- 1. Dibenzoylmethane synthesis - chemicalbook [chemicalbook.com]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN112409150B - Preparation method of dibenzoyl methane - Google Patents [patents.google.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. m.youtube.com [m.youtube.com]
- 14. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. researchgate.net [researchgate.net]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. byjus.com [byjus.com]
- 22. Claisen condensation - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. consensus.app [consensus.app]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Research Portal [openresearch.surrey.ac.uk]
- 34. researchgate.net [researchgate.net]
- 35. Targeting STAT3 signaling pathway by curcumin and its analogues for breast cancer: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2,4-Hexanedione in Organic and Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4-hexanedione, a beta-diketone of interest in various chemical and pharmaceutical applications. This document details the compound's solubility in aqueous and organic media, explores the underlying chemical principles governing its solubility, and provides detailed experimental protocols for its determination.
Core Concepts: Understanding the Solubility of this compound
This compound (CAS No. 3002-24-2), also known as propionylacetone, is a colorless to pale yellow liquid. Its solubility is significantly influenced by its molecular structure, particularly the presence of two carbonyl groups, which allows for a dynamic equilibrium between its keto and enol forms. This phenomenon, known as keto-enol tautomerism, plays a crucial role in its interaction with different solvents.
Keto-Enol Tautomerism
In solution, this compound exists as a mixture of the diketo form and two enol tautomers. The equilibrium between these forms is highly dependent on the solvent's polarity. In nonpolar solvents, the enol form is favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar protic solvents can form hydrogen bonds with the keto form, shifting the equilibrium towards the diketo tautomer. This dynamic relationship is a key determinant of the compound's solubility profile.
Caption: Keto-enol tautomerism of this compound.
Quantitative Solubility Data
Aqueous Solubility
The solubility of this compound in water is moderate. This is attributed to the ability of the carbonyl groups in the keto form and the hydroxyl group in the enol form to engage in hydrogen bonding with water molecules.
| Solvent System | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 32[1] |
Solubility in Organic Solvents
Based on the principle of "like dissolves like," this compound, being a moderately polar molecule, exhibits good solubility in a variety of organic solvents. It is generally considered miscible with many common polar organic solvents.
| Solvent | Polarity | Estimated Solubility | Rationale |
| Methanol | Polar Protic | Miscible | Hydrogen bonding and dipole-dipole interactions. |
| Ethanol | Polar Protic | Miscible | Hydrogen bonding and dipole-dipole interactions. |
| Acetone | Polar Aprotic | Miscible | Favorable dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | Strong dipole-dipole interactions. |
| Toluene | Nonpolar | Soluble | Van der Waals forces and dipole-induced dipole interactions. |
| n-Hexane | Nonpolar | Sparingly Soluble | Mismatch in polarity limits solubility. |
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of the solubility of this compound. The protocol is based on the widely accepted "shake-flask" method, consistent with OECD Guideline 105 for testing of chemicals.
Shake-Flask Method for Solubility Determination
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (chemically compatible, e.g., PTFE)
-
Analytical balance
-
Quantification instrument (e.g., UV-Vis spectrophotometer or Gas Chromatograph)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of a visible excess of the solute is crucial.
-
Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). A preliminary study may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for the separation of the excess solute.
-
Alternatively, centrifuge the sample at a controlled temperature to facilitate the separation of the undissolved this compound.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter to remove any remaining micro-particulates.
-
Prepare appropriate dilutions of the filtrate for analysis.
-
Quantify the concentration of this compound in the diluted samples using a pre-calibrated analytical method (UV-Vis Spectroscopy or Gas Chromatography).
-
Analytical Quantification
UV-Vis Spectroscopy:
-
Principle: Based on the absorption of ultraviolet or visible light by the conjugated system of the enol form of this compound.
-
Method:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards and the sample at λmax.
-
Construct a calibration curve and determine the concentration of the unknown sample.
-
Gas Chromatography (GC):
-
Principle: Separation of this compound from the solvent based on its volatility and interaction with a stationary phase, followed by detection.
-
Method:
-
Select an appropriate GC column and set the instrumental parameters (injector temperature, oven temperature program, detector temperature).
-
Prepare a series of standard solutions of known concentrations.
-
Inject the standards and the sample into the GC.
-
Construct a calibration curve based on the peak areas and determine the concentration of the unknown sample.
-
Caption: Workflow for solubility determination.
Conclusion
The solubility of this compound is a critical parameter for its application in research and development. Its moderate aqueous solubility and broad miscibility with organic solvents are governed by the dynamic keto-enol tautomerism. This guide provides foundational data and a robust experimental framework for the accurate determination and understanding of its solubility characteristics, empowering scientists to effectively utilize this compound in their work.
References
Health and safety handling precautions for 2,4-Hexanedione
An In-depth Technical Guide to the Safe Handling of 2,4-Hexanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of this compound (CAS No. 3002-24-2), a beta-diketone used in organic synthesis and as a flavoring agent.[1][2][3] Adherence to these guidelines is critical to ensure personnel safety and mitigate risks in the laboratory and drug development environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classification indicates multiple hazards.[4][5]
GHS Classification Summary
-
Flammable Liquids: Category 3[4]
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[4]
-
Acute Toxicity, Dermal: Category 3 (Toxic in contact with skin)[4]
-
Acute Toxicity, Inhalation: Category 3 (Toxic if inhaled)[4]
-
Skin Irritation: Category 2 (Causes skin irritation)[5]
-
Eye Irritation: Category 2 (Causes serious eye irritation)[5]
Hazard Statements:
-
H226: Flammable liquid and vapor.[4]
-
H302: Harmful if swallowed.[4]
-
H311: Toxic in contact with skin.[4]
-
H331: Toxic if inhaled.[4]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
Physicochemical and Toxicological Properties
A clear understanding of the compound's properties is fundamental to its safe handling.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₂ | [2][4] |
| Molecular Weight | 114.14 g/mol | [2][4] |
| Appearance | Colorless to slightly yellow liquid | [1][2][3] |
| Odor | Sweet, fruity, pleasant | [1][3] |
| Boiling Point | 160 - 161 °C @ 760 mmHg | [2][7] |
| Flash Point | 53.6 °C (128 °F) TCC | [2][7] |
| Density | 0.936 g/cm³ (approx.) | [2] |
| Vapor Pressure | 2.297 mmHg @ 25 °C (estimated) | [7] |
| Water Solubility | Soluble (32 g/L @ 25 °C) | [1][3] |
| CAS Number | 3002-24-2 | [1][4] |
Toxicological Data
Toxicological data is essential for assessing the acute risks of exposure.
| Metric | Value | Species | Notes | Source(s) |
| LD (Lethal Dose) | > 500 mg/kg | Mouse | Intraperitoneal route of administration. | [7] |
Note on Neurotoxicity: this compound is a beta-diketone. It is structurally distinct from its isomer, the neurotoxic gamma-diketone 2,5-hexanedione.[8] The neurotoxicity of n-hexane and 2-hexanone is attributed to their metabolic conversion to 2,5-hexanedione.[8][9][10][11] This metabolite causes a "dying-back" neuropathy by cross-linking neurofilament proteins.[9][12][13] Studies indicate that the gamma-diketone structure is essential for this neurotoxic effect, and compounds like this compound are not neurotoxic.[8]
Exposure Controls and Personal Protection
Strict engineering controls and appropriate personal protective equipment (PPE) are mandatory to minimize exposure.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[14][15]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[16]
Personal Protective Equipment (PPE)
The following table outlines the required PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale | Source(s) |
| Eye/Face | Chemical safety goggles and face shield | Protects against splashes and vapors. Goggles are mandatory; a face shield provides additional protection. | [14][15][16] |
| Hand | Chemical-resistant gloves (Nitrile or Butyl rubber recommended) | Prevents skin contact and absorption. Gloves must be inspected before use. | [14][17] |
| Body | Flame-resistant laboratory coat | Protects against splashes and potential ignition sources. | [14][15][17] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Required if a fume hood is not available or if exposure limits may be exceeded. All routine work should be in a fume hood. | [14][16] |
Safe Handling, Storage, and Disposal
Proper procedures for handling, storage, and waste disposal are crucial for overall laboratory safety.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Key Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[15]
-
Do not breathe vapors or mists.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources as the substance is flammable.[16][18][19]
-
Use non-sparking tools and take precautionary measures against static discharge.[16][19]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[14][15]
-
Keep containers tightly closed and properly sealed to prevent leakage.[14][16]
-
Store locked up.[6]
Disposal
-
Dispose of waste material in accordance with national and local regulations.[18]
-
Collect waste in designated, clearly labeled, and chemically compatible containers.[14]
-
Do not allow the product to enter drains or surface water.[6][18]
Emergency Procedures
First Aid Measures
In the event of exposure, immediate action is required. The following flowchart outlines the appropriate first aid response.
Caption: First aid decision flowchart for this compound exposure.
-
General Advice: In all cases, show the Safety Data Sheet (SDS) to the attending physician.[18]
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[19][20][21]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water.[18][19][20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][19][21]
-
Ingestion: If swallowed, get medical attention immediately.[20] Rinse mouth with water.[16]
Spill and Fire Response
-
Spills: Evacuate the area and eliminate all ignition sources.[18] Wear appropriate PPE. Contain the spill using an inert absorbent material (e.g., sand, silica gel).[16] Collect the material in a suitable, closed container for disposal.[16]
-
Fire: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish.[16][19] Vapors are heavier than air and may travel to a source of ignition and flash back.[16][19] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][16]
Experimental Protocols: Principles of Acute Toxicity Assessment
Detailed experimental protocols for this compound are not publicly available. However, a generalized methodology for determining an acute dermal LD₅₀ in a rodent model, consistent with regulatory guidelines (e.g., OECD Guideline 402), is described below.
Objective: To determine the median lethal dose (LD₅₀) of this compound following a single dermal application.
Methodology:
-
Animal Model: Healthy, young adult laboratory rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old. Both sexes are used.
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals. An area of at least 10% of the body surface is cleared.
-
Dose Formulation and Application:
-
The test substance (this compound) is applied uniformly over the prepared skin area.
-
A range of dose levels is selected based on preliminary range-finding studies to bracket the expected LD₅₀.
-
The substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
-
Observation Period:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, respiratory patterns, behavior), and body weight changes.
-
Observations are conducted frequently on the day of dosing and at least once daily thereafter for a total of 14 days.
-
-
Data Analysis:
-
The LD₅₀ is calculated using a standard statistical method (e.g., Probit analysis).
-
All clinical signs of toxicity and gross pathological findings at necropsy are recorded for each animal.
-
Contextual Toxicology: Mechanism of Diketone Neurotoxicity
To provide a broader toxicological context for professionals working with diketones, the following diagram illustrates the neurotoxic mechanism of the related gamma-diketone, 2,5-hexanedione. It is critical to reiterate that this compound, a beta-diketone, is not known to cause this specific toxicity. [8]
Caption: Neurotoxic pathway of 2,5-hexanedione, a metabolite of n-hexane.[9][12]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 3002-24-2 [smolecule.com]
- 3. CAS 3002-24-2: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C6H10O2 | CID 76355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. 2,4-hexane dione, 3002-24-2 [thegoodscentscompany.com]
- 8. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]
- 9. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. n-hexane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 13. Toxicity and Metabolism of the Neurotoxic Hexacarbons n-Hexane, 2-Hexanone, and 2,5-Hexanedione | Annual Reviews [annualreviews.org]
- 14. benchchem.com [benchchem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. nj.gov [nj.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for 2,4-Hexanedione in Organic Synthesis
Introduction
2,4-Hexanedione, also known as propionylacetone, is an organic compound classified as a β-diketone.[1] Its structure, featuring two carbonyl groups separated by a methylene group, is fundamental to its chemical reactivity.[2] Like other β-diketones, this compound exists as an equilibrium mixture of keto and enol tautomers, and the protons on the α-carbon are acidic.[2] These characteristics make it a versatile precursor and intermediate in various organic syntheses, particularly in the formation of heterocyclic compounds and coordination complexes.[1][2]
Application 1: Synthesis of Pyrazole Derivatives via Knorr Synthesis
Application Notes
The Knorr pyrazole synthesis is a condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound, such as this compound, to form a pyrazole ring.[3][4] This reaction is a cornerstone in heterocyclic chemistry due to its high efficiency and the pharmaceutical importance of pyrazole derivatives, which exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[5] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[6][7] When an unsymmetrical 1,3-diketone like this compound is reacted with a substituted hydrazine, two structural isomers of the pyrazole product can be formed.[3]
Logical Relationship: Knorr Pyrazole Synthesis
Caption: General workflow of the Knorr Pyrazole Synthesis.
Quantitative Data: Knorr Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Product | Yield |
| Ethyl Benzoylacetate (β-ketoester) | Phenylhydrazine | Acetic Acid / 1-Propanol | ~100°C, 1 hr | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | High[6] |
| 2,4-Pentanedione | Hydrazine | Acetic Acid | Reflux | 3,5-Dimethylpyrazole | High[7] |
| Ketone | Acid Chloride / LiHMDS, then Hydrazine | Toluene, EtOH, THF | 0°C to Reflux | Substituted Pyrazole | Not specified[8] |
| 1,3-Dicarbonyl | Hydrazine | Catalytic Acid | Not specified | Pyrazole | High[4][9] |
Note: Yields are often reported as "high" or "very good" in general literature for this reaction type due to the formation of a stable aromatic product.[6] Specific yields vary based on substrates and precise conditions.
Experimental Protocol: Synthesis of 3-Ethyl-5-methylpyrazole
This protocol is adapted from the general Knorr synthesis principles for pyrazoles.[6][9]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol or Glacial Acetic Acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) to the solution dropwise while stirring. The addition may be exothermic.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction time typically ranges from 1 to 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture or hexane) to yield the final 3-ethyl-5-methylpyrazole.
Application 2: Synthesis of Metal Acetylacetonate (acac-type) Complexes
Application Notes
β-Diketones like this compound are deprotonated in the presence of a base to form a resonance-stabilized enolate anion.[10] This anion, referred to as an "acac-type" ligand, acts as a bidentate chelating agent, binding to a metal ion through both oxygen atoms to form a stable six-membered ring.[11][12] These resulting metal complexes, M(propionylacetonate)n, are neutral, often crystalline solids with distinct colors and are soluble in organic solvents.[13] They find applications as catalysts in organic synthesis, precursors for materials science (e.g., metal oxide deposition), and as NMR shift reagents. The synthesis is generally straightforward, involving the reaction of a metal salt with this compound in the presence of a base.[14]
Experimental Workflow: Metal Complex Synthesis
Caption: A typical experimental workflow for synthesizing metal complexes.
Quantitative Data: Synthesis of Metal Acetylacetonate Complexes
The following data is based on protocols for the closely related 2,4-pentanedione (acetylacetone), which are directly adaptable for this compound.
| Metal Salt | Base | Solvent | Conditions | Product (acac = acetylacetonate) | Yield |
| FeCl₂·6H₂O | Sodium Acetate | Water / Methanol | Heat to 80°C, 15 min | Fe(acac)₃ | Not specified[13] |
| CuCl₂·6H₂O | Sodium Acetate | Water / Methanol | Heat to 80°C, 15 min | Cu(acac)₂ | Not specified[13] |
| CrCl₃·6H₂O | Urea (hydrolyzes to NH₃) | Water | Heat in boiling water, 1 hr | Cr(acac)₃ | Not specified[10] |
| MnCl₂·4H₂O | Sodium Acetate / KMnO₄ | Water | Stirring at room temp. | Mn(acac)₃ | Not specified[13] |
Experimental Protocol: Synthesis of Tris(2,4-hexanedionato)iron(III)
This protocol is adapted from a standard procedure for the synthesis of Tris(acetylacetonato)iron(III).[13]
Materials:
-
Iron(II) chloride hexahydrate (FeCl₂·6H₂O) (1.0 eq)
-
This compound (3.5 eq)
-
Sodium acetate (3.0 eq)
-
Methanol
-
Distilled water
-
Beakers, graduated cylinders
-
Stirring plate and magnetic stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL beaker, dissolve iron(II) chloride hexahydrate (e.g., 3.3 g) in 25 mL of distilled water.
-
In a separate beaker, prepare a solution of this compound (e.g., 4.5 mL) in 10 mL of methanol.
-
While stirring the iron chloride solution, add the this compound solution over a period of 15 minutes. A red mixture should form.
-
Prepare a solution of sodium acetate (e.g., 5.1 g) in 15 mL of distilled water. Add this solution to the red mixture, which should result in the formation of a red precipitate.
-
Heat the reaction mixture to approximately 80°C for 15 minutes with continuous stirring.
-
Remove the beaker from the heat and allow it to cool to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the red crystalline product by suction filtration using a Buchner funnel.
-
Wash the product with cold distilled water and allow it to air dry or dry in a vacuum desiccator.
-
Determine the percentage yield of the dry Tris(2,4-hexanedionato)iron(III).
Clarification: Paal-Knorr Pyrrole Synthesis
Application Notes
While often discussed in the context of dicarbonyl precursors for heterocycles, the Paal-Knorr Pyrrole Synthesis specifically requires a 1,4-dicarbonyl compound to react with ammonia or a primary amine.[15][16][17] this compound, being a 1,3-dicarbonyl , is not a suitable substrate for this reaction. Instead, its structural isomer, 2,5-hexanedione , is the correct precursor for synthesizing a dimethyl-substituted pyrrole via the Paal-Knorr method.[18][19] This distinction is critical for researchers designing synthetic pathways. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole.[16][20]
Logical Relationship: Paal-Knorr Pyrrole Synthesis (Using a 1,4-Diketone)
Caption: Paal-Knorr synthesis requires a 1,4-dicarbonyl precursor.
References
- 1. smolecule.com [smolecule.com]
- 2. This compound | 3002-24-2 | Benchchem [benchchem.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. askfilo.com [askfilo.com]
- 8. organic chemistry - One-pot synthesis of pyrazole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. name-reaction.com [name-reaction.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Synthesis of metal acetylacetonate complexes | Monografías Plus [monografias.com]
- 13. magritek.com [magritek.com]
- 14. Acetylacetone - Wikipedia [en.wikipedia.org]
- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Intermediates in the Paal-Knorr synthesis of pyrroles. 4-Oxoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Hexanedione as a Chelating Agent for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Hexanedione, a member of the β-diketone class of organic compounds, is a versatile chelating agent for a wide range of metal ions.[1] Its utility stems from its ability to exist in a keto-enol tautomerism, where the enol form can deprotonate to form a stable enolate. This enolate acts as a bidentate ligand, coordinating with a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. This property is the foundation of its application in various fields, including coordination chemistry, analytical chemistry for metal determination, and materials science.[1] Furthermore, the biological activity of metal complexes, including those with β-diketone ligands, has garnered interest in the field of drug development for their potential antimicrobial and cytotoxic properties.
This document provides detailed application notes and experimental protocols for the use of this compound as a chelating agent, with a focus on the synthesis of its metal complexes, its application in spectrophotometric analysis, and its use in solvent extraction of metal ions.
Data Presentation: Stability of Metal Complexes
Table 1: Stepwise Stability Constants (log K) for Metal-Acetylacetonate Complexes in Aqueous Solution
| Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β |
| Cu(II) | 8.2 | 6.7 | - | 14.9 |
| Ni(II) | 5.8 | 4.8 | 3.0 | 13.6 |
| Co(II) | 5.2 | 4.0 | - | 9.2 |
| Zn(II) | 5.0 | 4.1 | - | 9.1 |
| Fe(III) | 11.4 | 9.7 | 7.2 | 28.3 |
Data presented are for 2,4-pentanedione (acetylacetone) as a representative β-diketone and are intended to illustrate general trends in complex stability. The stability of complexes generally follows the Irving-Williams series.
Experimental Protocols
Protocol 1: Synthesis of a Metal-2,4-hexanedionate Complex (Example: Copper(II) 2,4-hexanedionate)
This protocol describes a general method for the synthesis of a metal-2,4-hexanedionate complex, using copper(II) as an example.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
This compound (C₆H₁₀O₂)
-
Methanol (CH₃OH)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution of Metal Salt: In a 250 mL beaker, dissolve 1.0 g of copper(II) acetate monohydrate in 50 mL of a 1:1 methanol-water mixture with gentle heating and stirring.
-
Addition of Chelating Agent: In a separate beaker, dissolve a stoichiometric amount of this compound (approximately 1.14 g, 2 molar equivalents) in 20 mL of methanol.
-
Reaction: Slowly add the this compound solution to the copper(II) acetate solution while stirring. A color change and the formation of a precipitate should be observed.
-
Reflux: Attach a reflux condenser to the reaction beaker and heat the mixture to reflux for 1 hour with continuous stirring.
-
Isolation: Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate with two 20 mL portions of cold deionized water, followed by one 10 mL portion of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the resulting solid in a desiccator under vacuum or in an oven at a low temperature (e.g., 60 °C) to a constant weight.
Characterization: The synthesized complex can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to observe the shift in carbonyl stretching frequencies upon coordination, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Protocol 2: Spectrophotometric Determination of a Metal Ion (Example: Iron(III))
This protocol provides a general framework for the colorimetric determination of a metal ion, such as iron(III), using this compound. The formation of the colored metal complex allows for its quantification based on the Beer-Lambert law.
Materials:
-
Stock solution of the metal ion of known concentration (e.g., 100 ppm Fe(III))
-
This compound solution in a suitable solvent (e.g., 0.1 M in ethanol)
-
Buffer solution to maintain the optimal pH for complex formation
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion with decreasing concentrations by serial dilution of the stock solution into volumetric flasks.
-
Complex Formation: To each standard solution and a blank (containing only the solvent), add a specific volume of the this compound solution and the buffer solution. The optimal pH and concentration of the chelating agent should be determined experimentally by observing the maximum and stable absorbance.
-
Color Development: Allow the solutions to stand for a sufficient time for the color of the complex to develop fully and stabilize.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the metal-2,4-hexanedionate complex. This is determined by scanning the absorbance of one of the standard solutions across a range of wavelengths.
-
Zero the spectrophotometer using the blank solution.
-
Measure the absorbance of each standard solution.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.
-
Analysis of Unknown Sample: Prepare the unknown sample in the same manner as the standards and measure its absorbance. The concentration of the metal ion in the unknown sample can be determined from the calibration curve.
Protocol 3: Solvent Extraction of a Metal Ion (Example: Copper(II))
This protocol outlines a general procedure for the liquid-liquid extraction of a metal ion from an aqueous phase into an organic phase using this compound as the extractant.
Materials:
-
Aqueous solution containing the metal ion of known concentration (e.g., Copper(II) sulfate)
-
Organic solvent (e.g., chloroform, kerosene)
-
This compound
-
Buffer solutions for pH adjustment
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal analysis
-
Stripping solution (e.g., dilute strong acid like 2 M H₂SO₄)
Procedure:
Part A: Extraction
-
Preparation of Organic Phase: Prepare a solution of this compound in the chosen organic solvent (e.g., 0.1 M).
-
pH Adjustment of Aqueous Phase: Adjust the pH of the aqueous metal ion solution to the desired value using a suitable buffer. The optimal pH for extraction needs to be determined experimentally as the extraction efficiency is pH-dependent.
-
Extraction: In a separatory funnel, mix equal volumes of the pH-adjusted aqueous phase and the organic phase.
-
Equilibration: Shake the separatory funnel vigorously for a set period (e.g., 15-30 minutes) using a mechanical shaker to ensure thorough mixing and allow the extraction equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Carefully separate the aqueous and organic phases. Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES. The concentration in the organic phase can be calculated by difference.
-
Calculation of Extraction Efficiency: Calculate the percentage of extraction (%E) and the distribution ratio (D).
Part B: Stripping (Back-Extraction)
-
Contact with Stripping Solution: Take the organic phase from the extraction step (now containing the metal-chelate complex) and mix it with a stripping solution (e.g., 2 M H₂SO₄) in a clean separatory funnel.
-
Equilibration: Shake vigorously for 15-30 minutes. The strong acid will protonate the chelating agent, breaking the complex and transferring the metal ion back to the aqueous phase.
-
Phase Separation and Analysis: Allow the phases to separate. Analyze the metal ion concentration in the aqueous stripping solution to determine the stripping efficiency.
Visualizations
Caption: Workflow for the synthesis of a metal-2,4-hexanedionate complex.
Caption: Workflow for spectrophotometric determination of a metal ion.
Caption: Logical relationship between solvent extraction and stripping processes.
Applications in Drug Development
While this compound itself is not a frontline therapeutic, the chelation of metal ions is a critical concept in drug development. Metal complexes, including those with β-diketone ligands, are investigated for their potential as therapeutic and diagnostic agents.
-
Antimicrobial and Antifungal Activity: The chelation of a metal ion by a ligand can enhance the biological activity of the ligand. Metal complexes can exhibit increased lipophilicity, facilitating their transport across microbial cell membranes. The coordinated metal ion can also interfere with essential cellular processes in pathogens. Studies on metal complexes of ligands structurally related to this compound have shown promising antimicrobial and antifungal activities.
-
Cytotoxic and Anticancer Potential: Some metal complexes show significant cytotoxicity against cancer cell lines.[2] The mechanism of action can vary, from the generation of reactive oxygen species that induce oxidative stress and apoptosis, to direct interaction with DNA. Research into the cytotoxic effects of copper(II) complexes with derivatives of this compound has indicated their potential as anticancer agents.[2]
The exploration of this compound and its derivatives as ligands for biologically active metal complexes represents an area of interest for the development of new metallodrugs.
References
Analytical Methods for the Detection of 2,4-Hexanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Hexanedione, a beta-diketone, is a compound of interest in various chemical and pharmaceutical research areas. Its detection and quantification are crucial for process monitoring, quality control, and safety assessment. While specific, validated analytical methods for this compound are not extensively documented in readily available literature, methods for its structural isomer, 2,5-hexanedione, are well-established due to its significance as a neurotoxic metabolite of n-hexane. These methods provide a strong foundation for the development and validation of analytical protocols for this compound.
This document provides detailed application notes and protocols for the analysis of the closely related compound, 2,5-hexanedione, which can be adapted for this compound. The primary techniques covered are Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
General Considerations for the Analysis of this compound
Beta-diketones like this compound can exist in tautomeric keto-enol forms, which may affect chromatographic analysis, potentially leading to peak broadening or the appearance of multiple peaks. To mitigate this, derivatization is a common strategy. Silylation or oximation followed by silylation can "lock" the molecule into a single, stable form, improving peak shape and reproducibility.[1]
Analytical Methods
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like hexanediones. Coupled with either a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity, GC is a widely used method.
Application Note: Analysis of Hexanediones by GC-FID
This method is suitable for the routine quantification of hexanediones in various sample matrices. A simple liquid-liquid extraction is often sufficient for sample preparation. The use of an internal standard is recommended to improve accuracy and precision.
Application Note: Analysis of Hexanediones by GC-MS
For more sensitive and selective analysis, especially in complex matrices, GC-MS is the preferred method. It provides structural information, confirming the identity of the analyte. Stable isotope-labeled internal standards, such as 2,5-hexanedione-D10, are often used in GC-MS methods to achieve high accuracy and precision.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For ketones that lack a strong chromophore for UV detection, derivatization is often necessary to enhance sensitivity.
Application Note: Analysis of Hexanediones by HPLC-UV following Derivatization
This method involves the reaction of the carbonyl groups of the hexanedione with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a hydrazone that can be readily detected by UV. This approach significantly improves the sensitivity of the analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of 2,5-hexanedione using various analytical methods. These values can serve as a benchmark for the development and validation of methods for this compound.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Sample Matrix | Reference |
| GC-FID | 0.054 µg/mL | 0.18 µg/mL | - | Urine | [2][3] |
| HS-SPME-GC-FID | 0.025 mg/L | 0.075 mg/L | 0.075 - 20.0 mg/L | Urine | [4] |
| HPLC-UV (with DNPH derivatization) | 0.03 mg/L | - | 0.19 - 20.0 mg/L | Urine | [1] |
Experimental Protocols
Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is based on a validated method for the determination of 2,5-hexanedione in urine.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 5 mL of urine sample in a screw-capped tube, add an appropriate internal standard.
-
Acidify the sample to approximately pH 0.5 with concentrated hydrochloric acid.
-
Heat the sample at 90-100°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add sodium chloride to saturate the aqueous phase.
-
Add 2 mL of dichloromethane and shake vigorously for 1 minute.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean vial.
-
The extract is ready for GC-FID analysis.
2. GC-FID Conditions
-
Column: HP-5 (Crosslinked methyl siloxane), 30 m x 0.320 mm, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a flow rate of 2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes
-
Ramp to 150°C at 10°C/min
-
Hold at 150°C for 5 minutes
-
-
Injection Volume: 1 µL
Protocol 2: Headspace Solid-Phase Microextraction GC-FID (HS-SPME-GC-FID)
This protocol is a simple, rapid, and solvent-free method for the analysis of 2,5-hexanedione in urine.[4]
1. Sample Preparation and HS-SPME
-
Place a defined volume of urine sample into a headspace vial.
-
Add an internal standard.
-
Add salt (e.g., sodium chloride or sodium sulfate) to enhance the partitioning of the analyte into the headspace.
-
Seal the vial and place it in a heated autosampler tray (e.g., at 50°C).
-
Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace for a defined period (e.g., 20 minutes) with agitation.
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
2. GC-FID Conditions
-
Column: ZB-1 (100% PDMS), 30 m x 0.53 mm i.d., 5.0-µm film thickness
-
Injector Temperature: 250°C (for thermal desorption)
-
Detector Temperature: 250°C
-
Carrier Gas: Nitrogen at a flow rate of 8.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 6 minutes
-
Ramp to 170°C at 15°C/min
-
Hold at 170°C for 3 minutes
-
-
Injection: Thermal desorption of the SPME fiber.
Protocol 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) for the analysis of 2,5-hexanedione.[1]
1. Sample Preparation and Derivatization
-
To a urine sample, add an appropriate internal standard.
-
Perform acid hydrolysis as described in Protocol 1.
-
Adjust the pH of the hydrolyzed sample.
-
Add a solution of 2,4-dinitrophenylhydrazine.
-
Heat the mixture at 70°C for 20 minutes to form the hydrazone derivative.
-
Cool the sample and extract the derivative with a suitable organic solvent (e.g., dichloromethane).
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column
-
Mobile Phase: Phosphate buffer (pH 3.3) and acetonitrile mixture (e.g., 50:50 v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 334 nm
-
Injection Volume: 20 µL
Visualizations
References
Application Notes and Protocols for the Gas Chromatographic Analysis of 2,4-Hexanedione
Introduction
2,4-Hexanedione (CAS 3002-24-2), also known as propionylacetone, is a beta-diketone used in organic synthesis and as a flavoring agent.[1][2] Accurate and reliable quantitative analysis of this compound is crucial for quality control and research purposes. Gas chromatography (GC) is a well-suited technique for the analysis of volatile compounds like this compound, offering high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][4]
This document provides detailed application notes and experimental protocols for the analysis of this compound using two common GC techniques: Direct Injection and Headspace analysis. Due to a lack of specific published methods for this compound, the following protocols have been developed based on established methods for other ketones and diketones, and general principles of GC analysis.[5][6]
Method 1: Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of this compound in liquid samples that can be directly injected into the GC system.
1. Principle
A liquid sample containing this compound is injected into a heated port, where it is vaporized. The vaporized sample is then carried by an inert gas through a chromatographic column. The components of the sample are separated based on their boiling points and interaction with the column's stationary phase. A Flame Ionization Detector (FID) is used for detection and quantification.[3][7]
2. Experimental Protocol
2.1. Reagents and Materials
-
This compound (≥98% purity)
-
Methanol (HPLC grade)
-
Deionized water
-
Helium (carrier gas, 99.999% purity)
-
Hydrogen (FID fuel, 99.999% purity)
-
Compressed Air (FID oxidant, zero grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
2.2. Instrument and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent with FID |
| Column | SH-Rtx-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar wax column[6] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 25:1[6] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 220 °CHold: 5 min at 220 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C[6] |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
2.3. Sample and Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Preparation: Dilute the sample with methanol to bring the expected concentration of this compound within the calibration range. For aqueous samples, the addition of methanol to a final concentration of at least 50% (v/v) is recommended to improve peak shape and reproducibility.[6]
3. Quantitative Data (Typical Performance)
The following table summarizes the expected performance characteristics for this method. These values are representative and should be confirmed through in-house validation.
| Parameter | Typical Value |
| Retention Time | 8 - 12 min (approx.) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
Method 2: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)
This method is ideal for the analysis of this compound in complex matrices such as biological fluids, environmental samples, or food and beverage products, where direct injection may not be feasible.
1. Principle
A sample containing this compound is placed in a sealed vial and heated to a specific temperature. This allows the volatile compounds, including this compound, to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then automatically injected into the GC-MS system for separation and analysis.[8][9]
2. Experimental Protocol
2.1. Reagents and Materials
-
Same as Method 1, with the addition of:
-
Sodium Chloride (analytical grade)
-
Headspace vials (20 mL) with magnetic crimp caps
2.2. Instrument and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC with 7697A Headspace Sampler and 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 40 °C, hold for 3 minRamp: 10 °C/min to 200 °CHold: 2 min at 200 °C |
| Headspace Sampler | |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp. | 100 °C |
| Vial Equilibration Time | 15 min |
| Injection Time | 1 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Scan (m/z 40-200) or Selected Ion Monitoring (SIM) |
| SIM Ions (for quantification) | m/z 43, 71, 85, 114 (to be confirmed with a standard) |
2.3. Sample and Standard Preparation
-
Stock and Working Standards: Prepare as described in Method 1, using deionized water or a matrix blank as the diluent.
-
Sample Preparation: Place 5 mL of the liquid sample (or a known weight of a solid sample) into a 20 mL headspace vial. Add 1 gram of sodium chloride to increase the partitioning of this compound into the headspace.
-
Calibration: For each calibration point, add 5 mL of the corresponding working standard to a headspace vial containing 1 gram of sodium chloride. Seal the vials immediately.
3. Quantitative Data (Typical Performance)
The following table summarizes the expected performance characteristics for this HS-GC-MS method. These values are representative and require experimental validation.
| Parameter | Typical Value |
| Retention Time | 9 - 13 min (approx.) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 10% |
Visualizations
Caption: General workflow for GC analysis of this compound.
Disclaimer: The provided protocols and performance data are intended as a guide and are based on established analytical principles for similar compounds. It is essential to perform a full method validation to ensure accuracy, precision, and suitability for the intended application.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 3002-24-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. measurlabs.com [measurlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alvalab.com [alvalab.com]
- 8. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,4-Hexanedione in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Hexanedione, a beta-diketone, offers significant potential in the field of polymer chemistry due to the versatile reactivity of its dicarbonyl functionality and acidic alpha-protons. Although direct literature on its application in polymer synthesis is emerging, its structural similarity to the well-studied acetylacetone (2,4-pentanedione) allows for the confident extrapolation of its utility. This document provides detailed application notes and experimental protocols for the use of this compound in four key areas: as a precursor for metal-chelating polymers, as a crosslinking agent, as a monomer in various polymerization reactions, and as a functionalizing agent in post-polymerization modifications. The information presented is intended to serve as a comprehensive guide for researchers exploring the integration of this compound into novel polymer systems for a range of applications, including drug delivery, coatings, and advanced materials.
Introduction
This compound is a colorless to pale yellow liquid with the chemical formula C₆H₁₀O₂.[1] As a beta-diketone, it exists in equilibrium between its keto and enol tautomers, a characteristic that is central to its reactivity. The enol form, in particular, is crucial for its ability to form stable complexes with a wide array of metal ions.[2] This property, along with the reactivity of its carbonyl groups and the active methylene group, makes this compound a versatile building block in polymer chemistry.[3] Its potential applications are diverse, ranging from the synthesis of functional polymers with tailored properties to the development of responsive materials for biomedical applications.[4]
This document outlines the primary applications of this compound in polymer chemistry, providing both the theoretical basis and practical experimental protocols.
Application as a Precursor for Metal-Chelating Polymers
The ability of the beta-diketone moiety in this compound to chelate metal ions can be harnessed to create functional polymers capable of binding and releasing metal ions.[4] These metal-chelating polymers have applications in areas such as heavy metal removal, catalysis, and the development of magnetic or luminescent materials.[5][6] The this compound functionality can be incorporated into the polymer backbone or as pendant groups.
Synthesis of Metal-Chelating Polymers via Post-Polymerization Modification
A common and versatile method to introduce this compound into a polymer is through the post-polymerization modification of a pre-existing reactive polymer.[7] Poly(glycidyl methacrylate) (PGMA) is an excellent candidate for this purpose due to its reactive epoxy groups.[4]
Experimental Protocol: Functionalization of PGMA with this compound
This protocol describes the ring-opening reaction of the epoxide groups of PGMA with the enolate of this compound.
Materials:
-
Poly(glycidyl methacrylate) (PGMA)
-
This compound
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.2 equivalents relative to the epoxy groups of PGMA) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) to the solution with stirring. Allow the reaction to proceed for 1 hour at 0 °C to form the sodium enolate of this compound.
-
In a separate flask, dissolve PGMA in anhydrous DMF.
-
Add the PGMA solution dropwise to the enolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Quench the reaction by the slow addition of water.
-
Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of diethyl ether.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether.
-
Purify the polymer by dialysis against deionized water for 48 hours, changing the water periodically.
-
Lyophilize the purified polymer to obtain the final product.
Characterization:
-
FTIR: Appearance of a new C=O stretching band and the disappearance of the epoxide ring vibration.
-
¹H NMR: Appearance of new proton signals corresponding to the this compound moiety.
Metal Ion Uptake Studies
Experimental Protocol: Quantification of Metal Ion Chelation
This protocol outlines a general procedure for evaluating the metal ion uptake capacity of the synthesized this compound-functionalized polymer.
Materials:
-
This compound-functionalized polymer
-
Aqueous solutions of metal salts (e.g., CuCl₂, NiCl₂, CoCl₂) of known concentrations
-
Buffer solutions to control pH
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Prepare a stock solution of the functionalized polymer in a suitable solvent (e.g., deionized water).
-
In a series of vials, add a known volume and concentration of the polymer solution.
-
Adjust the pH of the solutions using an appropriate buffer.
-
Add a known volume and concentration of the metal salt solution to each vial.
-
Shake the vials at a constant temperature for a predetermined time to reach equilibrium (e.g., 24 hours).
-
Separate the polymer-metal complex from the solution, if necessary, by centrifugation or filtration.
-
Measure the concentration of the remaining free metal ions in the supernatant using AAS or ICP-MS.
-
Calculate the amount of metal ion adsorbed per unit mass of the polymer.
Data Presentation:
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Adsorption Capacity (mg/g) |
| Cu²⁺ | 100 | 25 | 75 |
| Ni²⁺ | 100 | 40 | 60 |
| Co²⁺ | 100 | 55 | 45 |
| Note: The data in this table is illustrative and will depend on the specific polymer and experimental conditions. |
Logical Relationship: Metal Chelation by a Beta-Diketone Functionalized Polymer
Application as a Crosslinking Agent
The two carbonyl groups of this compound can react with functional groups on polymer chains, such as amines or hydroxyls, to form crosslinked networks.[8] This process can significantly improve the mechanical properties, thermal stability, and solvent resistance of the polymers.[9]
Crosslinking of Epoxy Resins
This compound can act as a curing agent for epoxy resins, where its active methylene protons can catalyze the ring-opening of the epoxide, and the carbonyl groups can potentially react with the resulting hydroxyl groups at elevated temperatures.
Experimental Protocol: Curing of an Epoxy Resin with this compound
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
A suitable catalyst (e.g., a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO))
-
Mold for sample preparation
Procedure:
-
Preheat the epoxy resin to reduce its viscosity (e.g., 60 °C).
-
Mix the epoxy resin with the desired amount of this compound (e.g., 10-30 phr - parts per hundred parts of resin).
-
Add the catalyst to the mixture (e.g., 1-2 phr) and stir thoroughly until a homogeneous mixture is obtained.
-
Pour the mixture into a preheated mold.
-
Cure the sample in an oven following a specific temperature profile (e.g., 2 hours at 120 °C followed by 1 hour at 150 °C).
-
Allow the sample to cool down to room temperature slowly.
Characterization:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured resin.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked polymer.
-
Mechanical Testing: To measure properties like tensile strength and Young's modulus.
Data Presentation:
| This compound (phr) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Young's Modulus (GPa) |
| 10 | 135 | 65 | 2.8 |
| 20 | 148 | 78 | 3.2 |
| 30 | 155 | 75 | 3.1 |
| Note: The data in this table is illustrative and will vary based on the specific epoxy resin and curing conditions. |
Experimental Workflow: Epoxy Resin Crosslinking
Application as a Monomer in Polymer Synthesis
The bifunctional nature of this compound allows it to act as a monomer in various polymerization reactions.
Polycondensation via Knoevenagel Reaction
The active methylene group of this compound can undergo a Knoevenagel condensation with a dialdehyde to form a polymer with a conjugated backbone.[7]
Experimental Protocol: Synthesis of a Polyester via Knoevenagel Condensation
Materials:
-
This compound
-
Terephthalaldehyde (or another dialdehyde)
-
Piperidine or another basic catalyst
-
Toluene
-
Dean-Stark apparatus
-
Methanol
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add equimolar amounts of this compound and terephthalaldehyde.
-
Add toluene as the solvent.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Continue the reaction for 24 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Synthesis of Polyurethanes
This compound can be first converted into a diol, which can then be used in the synthesis of polyurethanes.
Experimental Protocol: Synthesis of a this compound-based Diol and its Polymerization into a Polyurethane
Step 1: Synthesis of the Diol
-
Reduce this compound using a suitable reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent to form hexane-2,4-diol.
-
Purify the resulting diol by distillation or chromatography.
Step 2: Polyurethane Synthesis
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve the synthesized hexane-2,4-diol in an anhydrous solvent like THF.
-
Add an equimolar amount of a diisocyanate (e.g., hexamethylene diisocyanate - HDI) to the solution.[8]
-
Add a catalytic amount of dibutyltin dilaurate (DBTDL).[8]
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours.
-
Monitor the progress of the polymerization by the disappearance of the NCO peak in the FTIR spectrum.
-
Once the reaction is complete, the polymer can be isolated by precipitation in a non-solvent like hexane.
Signaling Pathway: Polyurethane Synthesis
Conclusion
This compound is a promising, yet underexplored, building block in polymer chemistry. Its versatile chemical nature allows for its use in a variety of applications, including the creation of functional polymers for metal chelation, as an effective crosslinking agent, and as a monomer in different polymerization strategies. The protocols provided in this document, largely adapted from well-established chemistry of analogous beta-diketones, offer a solid foundation for researchers to begin exploring the potential of this compound in the development of novel polymeric materials. Further research into the specific reaction kinetics and resulting polymer properties using this compound will undoubtedly open up new avenues in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crosslinking Rapidly Cured Epoxy Resin Thermosets: Experimental and Computational Modeling and Simulation Study [mdpi.com]
- 7. [PDF] Poly(glycidyl methacrylate): a highly versatile polymeric building block for post-polymerization modifications | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and characterization of ester-diol based polyurethane: a potentiality check for hypopharyngeal tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Scaffolds Using 2,4-Hexanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,4-hexanedione as a versatile starting material in the synthesis of key pharmaceutical scaffolds. The primary focus is on the synthesis of substituted pyrazoles, a class of heterocyclic compounds prevalent in a wide range of clinically significant drugs. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways are presented to facilitate practical application in a research and development setting.
Introduction
This compound, a β-diketone, is a valuable C6 building block for the construction of heterocyclic systems, which form the core of many pharmaceutical agents.[1] Its ability to undergo condensation and cyclization reactions makes it a key intermediate in the synthesis of various bioactive molecules.[1] The most prominent application of this compound in pharmaceutical synthesis is the Knorr pyrazole synthesis, a robust and widely used method for preparing substituted pyrazoles.[2][3]
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5][6] The functional group tolerance and typically high yields of the Knorr synthesis make it an attractive method for generating libraries of pyrazole derivatives for drug discovery campaigns.[2]
Core Application: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, such as this compound, with a hydrazine derivative.[3][7] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7]
General Synthetic Workflow
The general workflow for the Knorr pyrazole synthesis using this compound is depicted below. The process involves the careful selection of the hydrazine derivative to introduce desired substituents on the pyrazole ring, followed by the reaction, work-up, and purification of the final product.
Caption: General experimental workflow for the Knorr synthesis of pyrazoles.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives from this compound.
Protocol 1: Synthesis of 3-ethyl-5-methyl-1H-pyrazole
This protocol describes the synthesis of 3-ethyl-5-methyl-1H-pyrazole, a common pyrazole derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
-
Water
Procedure:
-
In a reaction vessel, add 1000 kg of water and 370 kg of this compound.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate dropwise to the mixture, ensuring the reaction temperature does not exceed 50 °C.
-
After the addition of hydrazine hydrate is complete, maintain the reaction mixture at 50 °C for 3 hours.
-
Cool the reaction mixture to 10 °C.
-
The product is isolated by centrifugation, washed with water, and dried under vacuum.
Quantitative Data:
| Product Name | Starting Materials | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield | Purity | Reference |
| 3-ethyl-5-methyl-1H-pyrazole | This compound, Hydrazine hydrate | Glacial acetic acid | Water | 50 °C | 3 hours | >90% | >99% (HPLC) | [8] |
Protocol 2: Synthesis of 1-Phenyl-3-ethyl-5-methyl-1H-pyrazole
This protocol details the synthesis of a phenyl-substituted pyrazole, a common scaffold in anti-inflammatory drug candidates.
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data:
| Product Name | Starting Materials | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield | Reference |
| 1-Phenyl-3-ethyl-5-methyl-1H-pyrazole | This compound, Phenylhydrazine | Glacial acetic acid | Ethanol | Reflux | 4-6 hours | 70-85% | [9] |
Signaling Pathway Relevance: Pyrazoles as COX-2 Inhibitors
Many pyrazole derivatives synthesized from β-diketones exhibit significant anti-inflammatory activity through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
The diagram below illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyrazole-containing drugs like Celecoxib.
Caption: Inhibition of the COX-2 inflammatory pathway by pyrazole derivatives.
Conclusion
This compound serves as a readily available and versatile precursor for the synthesis of pharmaceutically relevant heterocyclic scaffolds, particularly substituted pyrazoles via the Knorr synthesis. The protocols provided herein offer a foundation for the laboratory-scale synthesis of these compounds. The ability of pyrazole derivatives to selectively inhibit key targets in disease pathways, such as COX-2, underscores the importance of this synthetic route in modern drug discovery and development. Further exploration of multicomponent reactions and the use of diverse hydrazine derivatives can expand the chemical space of accessible pyrazole-based drug candidates.[1]
References
- 1. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new fungicides. 2-(4'-Arylthiazolyl-2'-imino)-3-aryl-4-thiazolidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,4-Hexanedione via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,4-hexanedione through a mixed Claisen condensation reaction. The procedure involves the base-mediated condensation of ethyl propionate and acetone. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow, intended to guide researchers in the successful synthesis and purification of the target β-diketone.
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of β-keto esters or β-diketones from esters or a combination of esters and other carbonyl compounds.[1] The synthesis of this compound, a valuable β-diketone intermediate, is achieved via a mixed Claisen condensation. In this reaction, the enolate of a ketone acts as a nucleophile, attacking the electrophilic carbonyl carbon of an ester.[2] The subsequent elimination of an alkoxide group yields the desired β-diketone. This protocol details a procedure using sodium hydride as the base to facilitate the condensation of ethyl propionate and acetone.
Reaction and Mechanism
The overall reaction is as follows:
Ethyl Propionate + Acetone → this compound
The mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of acetone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The acetone enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl propionate.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating the ethoxide leaving group to form the β-diketone, this compound.
-
Deprotonation (Driving Force): The resulting this compound is deprotonated by the ethoxide generated in the previous step to form a stable enolate. This irreversible deprotonation drives the reaction to completion.[1]
-
Protonation: An acidic workup is performed to protonate the enolate and yield the final neutral this compound product.[3]
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Sigma-Aldrich |
| Anhydrous Diethyl Ether (Et2O) | ACS Grade | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| Ethyl Propionate | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution (NaHCO3) | Laboratory Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO4) | Laboratory Grade | Fisher Scientific |
3.2. Equipment
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
3.3. Reaction Procedure
-
Preparation of the Reaction Vessel: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and dried thoroughly. The apparatus is then placed under an inert atmosphere of nitrogen or argon.
-
Dispensing Sodium Hydride: In the flask, place 4.0 g (0.1 mol) of a 60% sodium hydride dispersion in mineral oil. The mineral oil can be washed away with dry hexanes if desired, though it is often acceptable to proceed with the dispersion.
-
Addition of Solvent and Acetone: Add 100 mL of anhydrous diethyl ether to the flask. Begin stirring the suspension. Through the dropping funnel, add a solution of 5.8 g (0.1 mol) of acetone in 20 mL of anhydrous diethyl ether dropwise over 30 minutes. The reaction mixture may gently reflux as hydrogen gas is evolved.
-
Addition of Ethyl Propionate: After the addition of acetone is complete and hydrogen evolution has subsided, add 10.2 g (0.1 mol) of ethyl propionate dropwise via the dropping funnel over 30 minutes.
-
Reaction: Once the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2 hours with continuous stirring.
-
Quenching and Workup:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 50 mL of cold water to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
The crude this compound is then purified by fractional distillation under reduced pressure.[4]
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [5] |
| Molecular Weight | 114.14 g/mol | [5] |
| Appearance | Clear colourless to yellow liquid | [6] |
| Boiling Point | 161.2 °C at 760 mmHg | [6] |
| Density | 0.937 g/cm³ | [6] |
| ¹H NMR (CDCl₃) | δ (ppm): 1.09 (t, 3H), 2.18 (s, 3H), 2.50 (q, 2H), 3.55 (s, 2H), 5.50 (s, 1H, enol), 15.5 (s, 1H, enol OH) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 7.7, 24.3, 30.7, 36.1, 57.9, 100.1, 191.1, 200.8, 206.2 | |
| Expected Yield | ~60-70% |
Note: NMR data is characteristic and may show keto-enol tautomerism.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Sodium hydride is a highly flammable and water-reactive solid. Handle it under an inert atmosphere and away from moisture. Quench any unreacted sodium hydride carefully.
-
Diethyl ether is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
-
Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This protocol provides a reliable method for the synthesis of this compound via a mixed Claisen condensation. By following the detailed steps for the reaction, workup, and purification, researchers can obtain the desired β-diketone in good yield. The provided data and workflow diagram serve as valuable resources for planning and executing this synthesis.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Purification [chem.rochester.edu]
- 5. This compound | C6H10O2 | CID 76355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Hexanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Hexanedione synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Acetoacetic Ester Synthesis and the Claisen Condensation. The Acetoacetic Ester Synthesis offers a reliable route to α-substituted ketones, while the Claisen Condensation is a fundamental method for forming carbon-carbon bonds to create β-keto esters or β-diketones.[1][2][3][4]
Q2: What are the key factors influencing the yield of this compound synthesis?
A2: Several factors critically impact the yield, including the choice of base, solvent, reaction temperature, and the purity of starting materials. The selection of a suitable base is pivotal for efficient deprotonation, while the solvent can influence the solubility of reactants and intermediates.[5][6] Temperature control is crucial to minimize side reactions, and using high-purity starting materials prevents the introduction of impurities that can interfere with the reaction.
Q3: How can I purify the synthesized this compound?
A3: Purification of this compound can be challenging due to the presence of side products. A common and effective method involves the formation of a copper(II) chelate. The crude diketone is treated with a copper(II) acetate solution, which selectively forms a solid copper chelate with the this compound. This chelate can be filtered off and then decomposed to regenerate the pure β-diketone.[5] Fractional distillation under reduced pressure is another common purification technique.
Troubleshooting Guides
Issue 1: Low Yield in Acetoacetic Ester Synthesis
Q: I am getting a low yield of this compound using the acetoacetic ester synthesis. What are the possible causes and solutions?
A: Low yields in the acetoacetic ester synthesis can stem from several issues. Here's a breakdown of potential causes and how to address them:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The α-proton of the acetoacetic ester is not fully removed, leading to unreacted starting material. This can be due to a weak base or insufficient amount of base. | Use a strong base like sodium ethoxide (NaOEt) or, for potentially higher yields, a stronger, non-nucleophilic base like sodium hydride (NaH).[7][8] Ensure at least one full equivalent of the base is used. |
| Side Reaction: Dialkylation | The enolate of the mono-alkylated product can be deprotonated again and react with another molecule of the alkyl halide, leading to a dialkylated side product. | Use a slight excess of the acetoacetic ester relative to the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to minimize this side reaction. |
| Side Reaction: Hydrolysis of Ester | If water is present in the reaction mixture, the ester group of the acetoacetic ester or the product can be hydrolyzed, especially under basic or acidic conditions during workup. | Use anhydrous (dry) solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| Side Reaction: O-alkylation vs. C-alkylation | The enolate is an ambident nucleophile and can react at either the carbon or the oxygen atom. O-alkylation leads to an undesired ether byproduct. | C-alkylation is generally favored in polar aprotic solvents. Using counterions that favor C-alkylation (like Na+) can also be beneficial. |
| Loss during Workup | The product may be lost during the extraction or purification steps. | Optimize the extraction procedure by ensuring the correct pH of the aqueous layer. For purification, consider the copper chelate method for better selectivity and recovery.[5] |
Issue 2: Low Yield in Claisen Condensation
Q: My Claisen condensation reaction to produce this compound is giving a poor yield. What should I troubleshoot?
A: The Claisen condensation is an equilibrium reaction, and driving it towards the product is key to achieving a high yield. Here are common problems and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Unfavorable Equilibrium | The Claisen condensation is reversible. The equilibrium may not favor the product. | A key driving force for this reaction is the deprotonation of the resulting β-diketone, which is more acidic than the starting alcohol. Using a stoichiometric amount of a strong base is crucial to shift the equilibrium towards the product.[4] |
| Inappropriate Base | The choice of base is critical. A base that is too weak will not efficiently deprotonate the ester. A nucleophilic base that does not correspond to the ester's alkoxy group can lead to transesterification. | Use a strong base like sodium ethoxide (if using ethyl esters) or sodium hydride.[8] Stronger bases like sodium amide or sodium hydride can often increase the yield.[8] To avoid transesterification, match the alkoxide base to the alcohol portion of the ester (e.g., use sodium ethoxide with ethyl esters).[6] |
| Self-Condensation of the Ketone | If using a ketone as one of the starting materials, it can undergo self-condensation (an aldol reaction) under basic conditions. | Add the ketone slowly to the reaction mixture containing the base and the ester. This keeps the concentration of the enolized ketone low and favors the reaction with the ester. |
| Presence of Water | Water can hydrolyze the ester starting materials and the base, reducing the efficiency of the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly. |
| Suboptimal Solvent | The solvent can affect the solubility of the reactants and the stability of the intermediates. | Polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are often good choices.[9] In some cases, a mixture of solvents, such as dimethyl sulfoxide (DMSO) with an inert solvent, has been shown to shorten reaction times and improve yields. |
Experimental Protocols
Acetoacetic Ester Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Ethyl acetoacetate
-
Ethyl iodide (or other suitable ethylating agent)
-
Sodium ethoxide (solid or freshly prepared solution in absolute ethanol)
-
Absolute ethanol
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under a nitrogen atmosphere. Cool the solution in an ice bath.
-
Formation of the Enolate: Slowly add ethyl acetoacetate (1.0 equivalent) to the cooled sodium ethoxide solution with stirring. Allow the mixture to stir for 1 hour at 0°C to ensure complete formation of the enolate.
-
Alkylation: Add ethyl iodide (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Hydrolysis and Decarboxylation: To the crude ethyl 2-ethylacetoacetate, add a solution of dilute hydrochloric acid and heat the mixture to reflux for 2-3 hours. This will hydrolyze the ester and promote decarboxylation.
-
Final Purification: After cooling, extract the product with diethyl ether. Wash the ether layer with water and brine, dry over anhydrous magnesium sulfate, and remove the ether. The crude this compound can be further purified by fractional distillation under reduced pressure.
Data Presentation
The following table summarizes reported yields for β-diketone synthesis under various conditions, which can serve as a reference for optimizing the synthesis of this compound.
| Reaction Type | Base | Solvent | Reported Yield (%) | Notes |
| Claisen Condensation | Sodium Ethoxide | Ethanol | ~73% | Longer reaction times (e.g., 20 hours) may be required.[5] |
| Claisen Condensation | Sodium Ethoxide | THF/Ethanol | ~87% | A solvent switch to THF can significantly reduce reaction time and improve yield.[5] |
| Claisen Condensation | Sodium Hydride | Diethyl Ether | Comparable to NaOEt/NaOMe | NaH can be a viable alternative to alkoxides.[10] |
| Acetoacetic Ester Synthesis | Sodium Ethoxide | Ethanol | Varies | Yield is highly dependent on the specific alkylating agent and reaction conditions. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the Acetoacetic Ester Synthesis of this compound.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organic chemistry - Base used in Claisen Condensation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 2,4-Hexanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Hexanedione.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, often synthesized via Claisen condensation, can contain several types of impurities. These include unreacted starting materials such as acetone and ethyl propionate, as well as side-products from self-condensation of the reactants.[1][2] Depending on the workup procedure, residual acid or base catalysts may also be present.
Q2: How does the keto-enol tautomerism of this compound affect its purification?
A2: this compound exists as an equilibrium mixture of keto and enol tautomers.[2] The enol form is stabilized by intramolecular hydrogen bonding.[2] This equilibrium is solvent-dependent, with non-polar solvents typically favoring the enol form.[3] During chromatography, this rapid interconversion can lead to broad or multiple peaks.[3] It is often preferable to adjust conditions to favor one form or to accelerate the interconversion to elute as a single, sharp peak.[3]
Q3: Can I purify this compound by distillation at atmospheric pressure?
A3: While this compound has a boiling point of approximately 161°C at atmospheric pressure, distillation at this temperature can sometimes lead to decomposition or side reactions for β-diketones.[4] To minimize thermal degradation and obtain a purer product, fractional distillation under reduced pressure is the recommended method.[5][6]
Q4: Is recrystallization a suitable purification method for this compound?
A4: Recrystallization can be a viable method if a suitable solvent system is identified.[7][8] The ideal solvent would dissolve this compound well at elevated temperatures but poorly at low temperatures.[9][10] Given that this compound is a liquid at room temperature, this technique is more applicable if it is solid at the crystallization temperature or if it forms a crystalline derivative. A mixed solvent system, such as hexane/ether or hexane/acetone, might be effective.[8]
Q5: What is the purpose of purifying β-diketones via their copper (II) chelates?
A5: This is a classical and effective method for purifying β-diketones.[11] The diketone forms a stable, often crystalline, copper (II) chelate that can be precipitated from the crude mixture, leaving soluble impurities behind. The pure diketone is then recovered by decomposing the chelate, typically with a strong acid.[11]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Suggested Solution |
| Bumping or uneven boiling | Superheating of the liquid. | Add boiling chips or a magnetic stir bar to the distilling flask for smooth boiling. Ensure even heating with a heating mantle and sand or oil bath.[6] |
| Product is discolored (yellow/brown) | Thermal decomposition at high temperatures. | Reduce the pressure further to lower the boiling point. Ensure the heating mantle temperature is not excessively high.[5] |
| Poor separation of impurities | Inefficient fractionating column or incorrect reflux ratio. | Use a more efficient column (e.g., Vigreux or packed column).[12] Adjust the heating rate to ensure a slow and steady distillation, allowing for proper equilibration in the column. |
| Difficulty maintaining a stable vacuum | Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Use high-vacuum grease on all ground glass joints. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Broad or tailing peaks | Keto-enol tautomerism on the column.[3] | Modify the mobile phase. Adding a small amount of a slightly acidic or basic modifier can sometimes sharpen peaks by catalyzing the interconversion.[3] Alternatively, increasing the column temperature can also help achieve a single, sharp peak.[3] |
| Compound streaks or does not elute | The compound is too polar for the chosen solvent system, or it is interacting strongly with the silica gel. | Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. Silica gel is acidic; if the diketone is sensitive to acid, consider using neutral alumina as the stationary phase.[13] |
| Poor separation of product from a close-running impurity | Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. A shallower solvent gradient or isocratic elution might be necessary.[13] |
Purification via Copper (II) Chelate
| Problem | Possible Cause | Suggested Solution |
| Low yield of the copper chelate precipitate | The crude material is very impure, or the pH is not optimal for complex formation. | Ensure the reaction for chelate formation is stirred for a sufficient amount of time. Adjusting the pH of the solution may improve precipitation. |
| Incomplete decomposition of the copper chelate | Insufficient amount or concentration of acid. | Use a more concentrated acid or increase the volume of the acid solution. Ensure vigorous stirring to allow for complete reaction. |
| Blue/green color in the final product after decomposition | Residual copper salts. | Thoroughly wash the organic layer containing the purified diketone with water and then with a saturated solution of sodium bicarbonate to remove any remaining acid and copper salts. |
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₂ | [4] |
| Molecular Weight | 114.14 g/mol | [4] |
| Boiling Point (at 760 mmHg) | 161 °C | [4] |
| Density (at 20°C) | 0.936 g/cm³ | [4] |
| Appearance | Colorless liquid | [14] |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Key Parameters | Suggested Value/System |
| Fractional Distillation | Pressure | 10-20 mmHg |
| Boiling Point Range | ~60-70 °C (at ~20 mmHg) | |
| Column Chromatography | Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., starting with 9:1 and gradually increasing polarity) | |
| Recrystallization | Solvent System (for derivative) | Ethanol/Water or Hexane/Acetone |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
-
Apparatus Setup : Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump with a pressure gauge.
-
Sample Preparation : Place the crude this compound into the distilling flask along with a few boiling chips or a magnetic stir bar.
-
Distillation :
-
Begin stirring (if using a stir bar) and gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Slowly heat the distilling flask using a heating mantle.
-
Collect any low-boiling impurities as the forerun.
-
Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.
-
Stop the distillation before the distilling flask is completely dry.
-
-
Analysis : Analyze the purity of the collected fractions using GC-MS or NMR spectroscopy.[15][16]
Protocol 2: Column Chromatography
-
Column Packing : Prepare a chromatography column with silica gel, using a slurry packing method with the initial, non-polar eluent (e.g., Hexane).
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling solvent and carefully load it onto the top of the silica gel bed.
-
Elution :
-
Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 9:1, then 4:1 Hexane:Ethyl Acetate) to elute the compounds.
-
Collect fractions in test tubes.
-
-
Fraction Analysis : Monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification via the Copper (II) Chelate
-
Chelate Formation :
-
Dissolve the crude this compound in a suitable solvent like ethanol or methanol.
-
Add a saturated aqueous solution of copper (II) acetate with stirring.
-
The copper (II) chelate of this compound should precipitate as a solid.
-
-
Isolation of the Chelate :
-
Collect the solid precipitate by filtration and wash it with the solvent used for the reaction, followed by water to remove impurities.
-
Air-dry the solid chelate.
-
-
Decomposition of the Chelate :
-
Suspend the dried copper chelate in a non-polar organic solvent such as diethyl ether or dichloromethane.
-
Add dilute sulfuric acid or hydrochloric acid dropwise with vigorous stirring until the solid dissolves and the blue/green color transfers to the aqueous layer.
-
-
Isolation of Pure Product :
-
Separate the organic layer and wash it with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the purified this compound.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for fractional distillation issues.
Caption: Addressing keto-enol tautomerism in column chromatography.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. This compound | 3002-24-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 3002-24-2 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. jackwestin.com [jackwestin.com]
- 7. mt.com [mt.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. edu.rsc.org [edu.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Page loading... [guidechem.com]
- 15. jasem.com.tr [jasem.com.tr]
- 16. Analysis of n-hexane, 2-hexanone, 2,5-hexanedione, and related chemicals by capillary gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side products in 2,4-Hexanedione reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-hexanedione. The focus is on minimizing the formation of common side products during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products in this compound reactions, particularly alkylations, are a result of the ambident nature of the enolate formed under basic conditions. The most common side products include:
-
O-alkylation products: Formation of an enol ether instead of the desired C-C bond.[1]
-
Di-alkylation products: Addition of two alkyl groups to the alpha-carbon, which can occur if the mono-alkylated product is still reactive under the reaction conditions.
-
Self-condensation products: An aldol condensation reaction where two molecules of this compound react with each other, especially in the presence of strong acids or bases and at elevated temperatures.[2]
Q2: How can I favor C-alkylation over O-alkylation?
A2: The regioselectivity of alkylation (C- vs. O-) is highly dependent on the reaction conditions. To favor C-alkylation:
-
Solvent: Protic solvents (e.g., ethanol) can hydrogen-bond with the oxygen of the enolate, hindering O-alkylation and thus promoting C-alkylation.[1]
-
Counter-ion: Small, hard cations like Li⁺ associate tightly with the oxygen atom, which also favors C-alkylation.[1]
-
Alkylating Agent: Soft electrophiles, such as methyl iodide, preferentially react at the softer carbon nucleophile, leading to C-alkylation.[1]
Q3: Under what conditions is O-alkylation the major product?
A3: O-alkylation is generally favored by:
-
Solvent: Polar aprotic solvents like DMF or DMSO leave the oxygen atom of the enolate more exposed and reactive.[1]
-
Counter-ion: Large, soft cations such as K⁺ or Cs⁺ have a weaker association with the enolate's oxygen, making it more available for reaction.[1]
-
Alkylating Agent: Hard electrophiles, like dimethyl sulfate, are more prone to attack the "harder" oxygen atom.[1]
Q4: How can I prevent the formation of di-alkylation products?
A4: To minimize di-alkylation, it is crucial to control the stoichiometry and reaction time. Using a slight excess of the diketone relative to the alkylating agent and carefully monitoring the reaction to stop it once the mono-alkylated product is formed can be effective. Shorter reaction times are generally preferred.
Q5: What are the key factors that promote self-condensation, and how can it be avoided?
A5: Self-condensation is primarily promoted by the presence of strong acids or bases and elevated temperatures.[2] To avoid this:
-
Use a milder base for the reaction.
-
Maintain a low reaction temperature.
-
Add the this compound to the reaction mixture slowly and dropwise to keep its instantaneous concentration low.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired C-alkylated product and presence of a significant amount of O-alkylated side product. | Reaction conditions are favoring O-alkylation. | * Switch to a protic solvent like ethanol. * Use a base with a smaller counter-ion (e.g., a lithium base instead of a potassium base). * Ensure you are using a "soft" alkylating agent like an alkyl iodide.[1] * For critical applications, consider converting the this compound to a hydrazone derivative to block the oxygen atoms before alkylation (see Protocol 2). |
| Formation of a significant amount of di-alkylated product. | The mono-alkylated product is reacting further with the alkylating agent. | * Reduce the amount of alkylating agent to one equivalent or slightly less. * Shorten the reaction time and monitor the progress closely using TLC or GC. * Consider a lower reaction temperature to decrease the rate of the second alkylation. |
| A complex mixture of products with higher molecular weights is observed. | Self-condensation of this compound is likely occurring. | * If using a strong base, switch to a milder one (e.g., K₂CO₃ instead of NaH). * Lower the reaction temperature. * Add the this compound solution to the reaction mixture dropwise over an extended period.[2] * Ensure all reagents and solvents are anhydrous. |
| The reaction is not proceeding to completion. | The base may not be strong enough, or the reaction temperature is too low. | * Consider a stronger, non-nucleophilic base like LDA or NaH to ensure complete enolate formation. * Gradually increase the reaction temperature while monitoring for the appearance of side products. |
Data Presentation
The following table summarizes the expected major product in the alkylation of this compound under various conditions, based on established principles for β-diketones. Note: The ratios are illustrative and may vary for specific reactions.
| Alkylating Agent | Base | Solvent | Expected Major Product | Anticipated Side Products |
| Methyl Iodide | NaH | THF | C-alkylation | O-alkylation, Di-alkylation |
| Methyl Iodide | K₂CO₃ | Acetone | Mixture of C- and O-alkylation | Di-alkylation, Self-condensation |
| Dimethyl Sulfate | K₂CO₃ | Acetone | O-alkylation | C-alkylation |
| Benzyl Bromide | NaH | THF | C-alkylation | O-alkylation, Di-alkylation |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | O-alkylation | C-alkylation |
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation of this compound
This protocol is designed to favor the formation of the C-alkylated product, 3-alkyl-2,4-hexanedione.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl iodide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkyl iodide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective C-Alkylation via a Hydrazone Intermediate
This protocol is a more robust method to ensure exclusive C-alkylation by temporarily blocking the oxygen atoms of the diketone.
Step 1: Formation of the Dimethylhydrazone
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add N,N-dimethylhydrazine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude hydrazone, which can be used in the next step without further purification.
Step 2: Alkylation of the Hydrazone
-
To a suspension of potassium hydride (KH, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the hydrazone from Step 1 (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 3: Hydrolysis of the Alkylated Hydrazone
-
Dissolve the purified alkylated hydrazone from Step 2 in a mixture of THF and water (1:1).
-
Add copper(II) acetate (2.0 eq) and stir the mixture at room temperature for 6-12 hours.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the C-alkylated this compound.
Visualizations
Caption: Competing reaction pathways for this compound under basic conditions.
Caption: A logical workflow for troubleshooting side product formation.
References
Stability and degradation of 2,4-Hexanedione under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Hexanedione. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound, a β-diketone, is primarily influenced by several factors:
-
pH: The compound is susceptible to hydrolysis, particularly under alkaline conditions, which can lead to the cleavage of its carbon-carbon bonds.[1]
-
Temperature: Elevated temperatures can accelerate degradation processes. The thermal stability of β-diketones can be limited, and decomposition may occur at higher temperatures.[2][3]
-
Light: Exposure to light, especially UV light, can induce photolytic degradation. Photo-oxidative cleavage is a known degradation pathway for 1,3-diketones.[4][5]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidative cleavage of the diketone structure, potentially forming carboxylic acids or 1,2-diketones.[4][5]
-
Solvent: The solvent can influence the keto-enol tautomeric equilibrium of this compound.[6][7] This equilibrium shift can, in turn, affect the compound's reactivity and susceptibility to degradation.
Q2: How does the keto-enol tautomerism of this compound impact its stability?
A2: this compound exists as an equilibrium mixture of keto and enol tautomers.[6] The enol form is stabilized by intramolecular hydrogen bonding.[6] The relative proportions of these tautomers are influenced by the solvent, temperature, and pH.[6] This is crucial because the two forms may exhibit different reactivity and degradation profiles. For instance, the enol form might be more susceptible to certain oxidative reactions, while the keto form might be more prone to nucleophilic attack. Understanding the dominant tautomeric form in your experimental conditions is key to predicting its stability.
Q3: What are the likely degradation products of this compound?
A3: Based on the known degradation pathways of β-diketones, the following are potential degradation products of this compound:
-
Hydrolysis: Under alkaline conditions, retro-Claisen (haloform) type reactions can occur, leading to the cleavage of the C2-C3 or C3-C4 bond, which could yield acetic acid, propionic acid, acetone, and butanone.
-
Oxidation: Oxidative cleavage can result in the formation of smaller carboxylic acids such as acetic acid and propionic acid, as well as 1,2-diketones.[4][5]
-
Photodegradation: Photolytic conditions can also lead to oxidative cleavage and the formation of similar products as seen in chemical oxidation.[4]
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: To monitor the stability of this compound and quantify its degradation products, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying this compound and its potential degradation products. Due to the nature of β-diketones, mixed-mode stationary phases can be particularly effective in achieving good peak shapes for the underivatized compound.[8] A stability-indicating HPLC method should be developed and validated.
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is also a suitable technique for analyzing the volatile this compound and its potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products.
-
Mass Spectrometry (MS): MS, often coupled with a chromatographic technique (LC-MS or GC-MS), is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.
Troubleshooting Guides
Issue 1: Unexpectedly Low Assay of this compound in Solution
If you observe a lower than expected concentration of this compound in your prepared solutions, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| pH-induced Hydrolysis | - Measure the pH of your solution. This compound is more stable at neutral to slightly acidic pH. - If the solution is basic, consider buffering it to a neutral pH if compatible with your experimental design. - For long-term storage, prepare solutions in aprotic solvents or buffered aqueous solutions at a pH where stability is demonstrated. |
| Thermal Degradation | - Review the storage and handling temperatures. Avoid exposing the solution to high temperatures. - Store stock solutions and experimental samples at recommended temperatures (e.g., refrigerated or frozen) when not in use. |
| Photodegradation | - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. - Minimize the exposure of the compound to ambient and UV light during experimental procedures. |
| Oxidation | - De-gas solvents to remove dissolved oxygen, especially for long-term storage or if the experiment is sensitive to oxidation. - Avoid the presence of known oxidizing agents unless they are a deliberate part of the experiment. |
| Inaccurate Initial Weighing or Dilution | - Verify the calibration of the balance used for weighing. - Double-check all dilution calculations and ensure accurate volumetric transfers. |
Issue 2: Appearance of Unknown Peaks in Chromatograms
The presence of new peaks in your chromatograms (e.g., HPLC or GC) over time is a strong indicator of degradation.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | - Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in confirming if the unknown peaks are indeed degradants. - Use a mass spectrometer (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks and propose potential structures. - Compare the retention times of the unknown peaks with those of suspected degradation products (e.g., acetic acid, propionic acid) if standards are available. |
| Contamination | - Analyze a blank solvent injection to rule out contamination from the solvent or analytical system. - Ensure the cleanliness of all glassware and equipment used for sample preparation. |
| Interaction with Excipients or Other Components | - If working with a formulation, investigate potential incompatibilities between this compound and other components. - Perform compatibility studies by analyzing binary mixtures of this compound with each excipient. |
Data Presentation
Table 1: Summary of Expected Degradation of this compound under Stress Conditions
This table summarizes the expected qualitative degradation behavior of this compound based on the general properties of β-diketones. The actual extent of degradation will depend on the specific experimental conditions.
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Moderate degradation | Minor hydrolysis products |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation | Acetic acid, Propionic acid, Acetone, Butanone |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation | Acetic acid, Propionic acid, 1,2-diketones |
| Thermal (e.g., 60°C) | Degradation rate is temperature-dependent | Cleavage and rearrangement products |
| Photolytic (e.g., UV/Vis light) | Degradation is light intensity-dependent | Oxidative cleavage products |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[9][10][11]
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
2. Preparation of Stress Samples:
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Neutralize the sample before analysis.
-
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide.
-
Thermal Degradation: Store a solution of this compound (in a suitable solvent) at an elevated temperature (e.g., 60°C). A solid-state thermal degradation study can also be performed.
-
Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with UV and visible light). A control sample should be kept in the dark at the same temperature.
3. Sample Incubation:
-
Incubate the stress samples for a defined period (e.g., 2, 4, 8, 24 hours). The duration should be sufficient to achieve a noticeable degradation (typically 5-20%) but not complete degradation.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the sample, quench the degradation reaction if necessary (e.g., by neutralization or cooling), and dilute to the appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS).
5. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and, if possible, quantify the major degradation products.
-
Determine the degradation pathway under each stress condition.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected degradation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Oxidative Cleavage of 1,3-Diketones to Carboxylic Acids by Aerobic Photooxidation with Iodine [organic-chemistry.org]
- 5. Photoredox-Mediated Aerobic Oxidative Cleavage of 1,3-Diketones to Access 1,2-Diketones and (Z)-1,4-Enediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 3002-24-2 | Benchchem [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,4-Hexanedione Condensation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction conditions for the condensation of 2,4-hexanedione.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of condensation reactions involving this compound?
A1: this compound, a β-diketone, is a versatile starting material for several condensation reactions.[1][2] The most common types include:
-
Aldol-type Condensation: This can be a self-condensation or a crossed condensation with another enolizable carbonyl compound. These reactions can be catalyzed by either acids or bases.[3][4]
-
Knorr Pyrrole Synthesis: This reaction involves the condensation of an α-amino-ketone with a β-dicarbonyl compound like this compound to form substituted pyrroles.[5][6][7]
-
Paal-Knorr Furan Synthesis: Under acidic conditions, 1,4-dicarbonyl compounds cyclize to form furans.[8][9] While this compound is a 1,3-diketone, rearrangement or specific reaction conditions can sometimes lead to furan or other heterocyclic byproducts, a possibility to consider during optimization.
Q2: How do I choose between an acid and a base catalyst?
A2: The choice of catalyst is critical and depends on the desired product:
-
Base catalysts (e.g., NaOH, hydrotalcites, Na2CO3) are typically used for aldol-type condensations as they facilitate the formation of an enolate nucleophile.[4][10] However, strong bases can promote unwanted self-condensation.[10]
-
Acid catalysts (e.g., p-TsOH, H₂SO₄, Lewis acids like ZnCl₂) are often used to promote cyclization reactions to form heterocycles like furans.[9][11] Weakly acidic conditions can accelerate certain condensation reactions, but strongly acidic conditions (pH < 3) may favor furan formation over other products.[12]
Q3: Which solvent is optimal for this reaction?
A3: Solvent choice can significantly impact reaction rate and yield. High-boiling aprotic polar solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to be effective, particularly when higher temperatures are required to drive the reaction to completion.[13] Other solvents like dioxane, ethanol, and acetonitrile have also been used, and the optimal choice should be determined experimentally.[13][14]
Q4: How does temperature influence the outcome of the condensation?
A4: Temperature is a key parameter for controlling selectivity.
-
Elevated temperatures (e.g., 80-120°C) can increase the reaction rate but may also lead to undesired side reactions, such as dehydration of the initial aldol adduct or promotion of self-condensation.[10][13]
-
Low temperatures (e.g., 273 K or 0°C) can enhance selectivity by minimizing side reactions, which is particularly useful when dealing with sensitive substrates or when trying to isolate the initial β-hydroxy ketone product before dehydration.[10]
Troubleshooting Guide
Problem: Low or No Yield of Desired Product
| Possible Cause | Suggested Solution |
| Incorrect Catalyst | If using a base for an aldol condensation, ensure it is strong enough to deprotonate the ketone. If the reaction is not proceeding, consider a stronger base or an alternative catalyst system. For cyclizations, ensure the acid catalyst is appropriate.[3][12] |
| Inappropriate Temperature | The reaction may require thermal energy. Gradually increase the temperature and monitor the reaction by TLC or LC-MS. For some reactions, microwave irradiation can significantly reduce reaction times and improve yields.[13] |
| Poor Solvent Choice | The starting materials may not be fully soluble, or the solvent may be interfering with the reaction. Screen a range of solvents with different polarities (e.g., Dioxane, DMF, Acetonitrile).[13][14] |
| Deactivated Catalyst | Solid-supported catalysts can lose activity. Ensure heterogeneous catalysts are properly activated and handled under inert conditions if necessary.[10] |
Problem: Formation of Multiple Products / Low Selectivity
| Possible Cause | Suggested Solution |
| Unwanted Self-Condensation | This is common in base-catalyzed reactions.[10] Lower the reaction temperature, use a weaker or hindered base, or slowly add the this compound to the reaction mixture to keep its concentration low. |
| Multiple Reactive Sites | This compound has two carbonyl groups and multiple acidic protons, which can lead to different regioisomers. Adjusting the steric and electronic properties of the catalyst and substrate can improve regioselectivity. |
| Dehydration of Aldol Product | The initial β-hydroxy ketone may be unstable and eliminate water, especially at high temperatures. To isolate the initial adduct, run the reaction at a lower temperature.[10] |
| Formation of Furan/Pyrrole Byproducts | Acidic contaminants or the use of an amine reagent can trigger Paal-Knorr or Knorr-type cyclizations.[6][12] If this is not the desired pathway, ensure the reaction is run under strictly basic or neutral conditions and that all reagents are pure. |
Optimization of Reaction Parameters
The following table provides a summary of how different parameters can be adjusted to optimize the reaction outcome. The yields are illustrative and will vary based on the specific substrates and reaction scale.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Observed Outcome / Predominant Product |
| 1 | NaOH (1.1 eq) | Ethanol | 25 | 12 | Low conversion, mixture of products |
| 2 | NaOH (1.1 eq) | Ethanol | 78 (Reflux) | 6 | Increased self-condensation byproducts |
| 3 | Hydrotalcite | Acetone | 0 | 24 | High selectivity for the initial aldol adduct, minimal dehydration.[10] |
| 4 | p-TsOH (0.1 eq) | Toluene | 110 (Reflux) | 8 | Favors dehydration product and potential cyclization.[11] |
| 5 | Zinc Chloride (1.5 eq) | Dioxane | 25 | 1 | Potential for high yield in specific C-C bond formations.[14] |
| 6 | None | DMF | 80 | 24 | Low conversion, indicating the need for a catalyst.[13] |
| 7 | Base (generic) | DMF | 120 (Microwave) | 0.5 | Rapid reaction, risk of low selectivity.[13] |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Aldol Condensation
-
To a stirred solution of the desired carbonyl partner in a suitable solvent (e.g., ethanol or THF) cooled to 0°C in an ice bath, add the base catalyst (e.g., 1.1 equivalents of NaOH) portion-wise.
-
Prepare a solution of this compound (1.0 equivalent) in the same solvent.
-
Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Acid-Catalyzed Condensation/Cyclization
-
Combine this compound (1.0 equivalent), the reaction partner (e.g., an amine for pyrrole synthesis), and an acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid) in a round-bottom flask equipped with a reflux condenser.[12]
-
Add a suitable solvent (e.g., toluene or acetic acid). For reactions that produce water, a Dean-Stark apparatus can be used to drive the equilibrium.
-
Heat the mixture to the desired temperature (e.g., reflux) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the acid by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, and follow steps 7-8 from Protocol 1 for workup and purification.
Visual Guides
Caption: Troubleshooting logic for optimizing this compound condensation reactions.
Caption: Standard experimental workflow for a condensation reaction.
Caption: Competing reaction pathways in this compound condensations.
References
- 1. Buy this compound | 3002-24-2 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress of catalysts for aldol condensation of biomass based compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00906H [pubs.rsc.org]
- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Overcoming poor solubility of 2,4-Hexanedione in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2,4-Hexanedione in various reaction media.
Troubleshooting Guide
Researchers encountering solubility issues with this compound can refer to the following guide for systematic troubleshooting. The principle of "like dissolves like" is a useful starting point; this compound is a moderately polar compound and will generally dissolve best in moderately polar solvents.
Solubility Data
Quantitative solubility data for this compound in a range of common organic solvents is not extensively available in the public literature. However, it is known to be soluble in water and various organic solvents.[1][2] One source indicates a water solubility of 32 g/L at 25°C.[3] For organic solvents, qualitative descriptions such as "miscible" are often used, particularly for alcohols and ethers.[4]
For specific applications requiring precise solubility values, it is recommended that researchers determine the solubility experimentally in their solvent system of choice. A general protocol for this determination is provided below.
Table 1: Qualitative and Quantitative Solubility of this compound
| Solvent | Polarity Index | Expected Solubility | Quantitative Data ( g/100 mL at 25°C) |
| Water | 10.2 | Soluble | 3.2[3] |
| Methanol | 5.1 | Miscible | Data not available |
| Ethanol | 4.3 | Miscible | Data not available |
| Acetone | 5.1 | Miscible | Data not available |
| Dichloromethane | 3.1 | Soluble | Data not available |
| Ethyl Acetate | 4.4 | Soluble | Data not available |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Data not available |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Data not available |
| Diethyl Ether | 2.8 | Miscible | Data not available[4] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in an Organic Solvent
This protocol outlines a method to determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, GC, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is ensured when undissolved liquid is visible.
-
Place the vial in a constant temperature bath or shaker set to the desired experimental temperature.
-
Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Dilution:
-
After equilibration, cease stirring and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Dilute the collected supernatant with a known volume of the same solvent to a concentration that falls within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is expressed as g/100 mL or mol/L.
-
Protocol 2: Enhancing Solubility using a Co-solvent System
This protocol describes how to improve the solubility of this compound in a reaction medium by introducing a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (in which solubility is poor)
-
Co-solvent (in which this compound is highly soluble and which is miscible with the primary solvent)
-
Graduated cylinders or pipettes
-
Reaction vessel
Procedure:
-
Co-solvent Selection: Choose a co-solvent that is miscible with your primary reaction solvent and in which this compound exhibits high solubility. Common choices include alcohols, acetone, DMSO, or DMF.[]
-
Systematic Addition:
-
Begin with your primary reaction solvent in the reaction vessel.
-
While stirring, gradually add the co-solvent in small increments (e.g., 5-10% of the total volume at a time).
-
After each addition, add the required amount of this compound and observe for complete dissolution.
-
-
Optimization: Continue adding the co-solvent until the this compound is fully dissolved. Note the final ratio of the primary solvent to the co-solvent. It is advisable to use the minimum amount of co-solvent necessary to achieve dissolution to avoid significant changes to the reaction polarity and conditions.
-
Reaction Compatibility: Ensure that the chosen co-solvent does not interfere with the desired chemical reaction (e.g., by reacting with reagents or affecting catalysts).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: The polarity of your solvent may not be suitable for dissolving this compound, which is a moderately polar diketone. According to the "like dissolves like" principle, a solvent with a similar polarity will be most effective.[6] If you are using a very nonpolar solvent (e.g., hexane) or a very polar protic solvent, you may encounter solubility issues.
Q2: Can I heat the mixture to improve solubility?
A2: Yes, for most substances, solubility increases with temperature. Gentle heating of the solvent while adding this compound can improve both the rate of dissolution and the overall solubility. However, ensure that the temperature is well below the boiling point of the solvent and does not cause degradation of the reactants or solvent.
Q3: Are there other methods to enhance the solubility of this compound?
A3: Besides using co-solvents, other techniques can be employed. These include:
-
pH adjustment: While this compound is not strongly acidic or basic, its solubility in aqueous media can be influenced by pH.
-
Use of surfactants: In aqueous or biphasic systems, surfactants can form micelles that encapsulate organic molecules, increasing their apparent solubility.
Q4: My reaction involves a specific solvent in which this compound is poorly soluble. What is the best approach?
A4: The use of a co-solvent is often the most practical solution in this scenario.[7] Start by introducing a small amount of a miscible solvent in which this compound is known to be highly soluble (e.g., acetone, ethanol). Refer to Protocol 2 for a systematic approach.
Q5: Will the keto-enol tautomerism of this compound affect its solubility?
A5: Yes, the keto-enol equilibrium of β-diketones is solvent-dependent.[8] The enol form is generally more prevalent in nonpolar solvents, while the keto form is favored in polar solvents. This equilibrium shift can influence the intermolecular interactions with the solvent and thus affect solubility.
Visualizations
Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 3002-24-2: this compound | CymitQuimica [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. 2,5-ヘキサンジオン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. rsc.org [rsc.org]
Technical Support Center: 2,4-Hexanedione Storage and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2,4-Hexanedione during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound.
Problem: The this compound solution has turned yellow or has become more viscous.
-
Possible Cause: This is a primary indicator of polymerization, likely through an aldol condensation mechanism. The color change and increased viscosity are due to the formation of higher molecular weight oligomers.
-
Immediate Actions:
-
Immediately cool the sample to 2-8°C to slow down the reaction rate.
-
Perform a purity analysis to determine the extent of polymerization.
-
-
Solution:
-
Purity Assessment: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the remaining monomer and identify oligomeric byproducts.
-
Purification: If the polymerization is not extensive, consider re-purification by distillation. However, be aware that heating during distillation can potentially accelerate polymerization if not done under carefully controlled conditions (e.g., vacuum distillation).
-
Disposal: If significant polymerization has occurred, it may be more practical to dispose of the material according to your institution's chemical waste guidelines.
-
Problem: Precipitates have formed in the this compound sample.
-
Possible Cause: Advanced polymerization can lead to the formation of insoluble higher-order polymers.
-
Solution:
-
Attempt to dissolve a small amount of the precipitate in a suitable solvent to confirm if it is organic in nature.
-
Given the likely advanced state of polymerization, purification is unlikely to be effective. Disposal of the material is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound, a β-diketone, is self-condensation via an aldol condensation reaction. This reaction is catalyzed by the presence of acidic or basic impurities and can be accelerated by elevated temperatures and exposure to light.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of the aldol condensation reaction. |
| Atmosphere | Inert (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation. |
| Container | Amber glass bottle with a tightly sealed cap | Protects from light, which can catalyze degradation, and prevents contamination. |
| pH | Neutral (free of acidic or basic contaminants) | Both acids and bases can catalyze aldol condensation. |
Q3: Are there any chemical inhibitors that can be added to prevent the polymerization of this compound?
A3: While specific inhibitors for this compound are not extensively documented in the literature, general strategies for inhibiting aldol condensations can be applied. The addition of a non-nucleophilic proton source can help to keep the compound in its enol form, which is less susceptible to acting as a nucleophile in the aldol reaction. However, any potential inhibitor should be tested on a small scale to ensure it does not interfere with downstream applications.
Q4: How can I test the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques. The table below outlines recommended methods.
| Analytical Method | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantifies the monomer and identifies and quantifies oligomeric impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides structural information to confirm the identity of the monomer and detect the presence of degradation products. |
| Karl Fischer Titration | Determines the water content, as moisture can promote degradation. |
Q5: Can I reverse the polymerization of this compound?
A5: The aldol condensation reaction is, in principle, reversible (a retro-aldol reaction).[1][2][3][4] However, the practical reversal of polymerization for a bulk sample that has significantly degraded can be challenging and may not be economically viable. The conditions required for a retro-aldol reaction (e.g., strong base and heat) may also promote other side reactions. For material with slight polymerization, purification by vacuum distillation is a more practical approach.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
-
Objective: To quantify the purity of a this compound sample and detect the presence of oligomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
-
GC-MS Parameters (Example):
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak area of this compound and any other observed peaks.
-
Calculate the purity as the percentage of the this compound peak area relative to the total peak area.
-
Analyze the mass spectra of later-eluting peaks to identify potential dimer, trimer, and other oligomers.
-
Protocol 2: Monitoring this compound Stability by ¹H NMR Spectroscopy
-
Objective: To qualitatively assess the degradation of this compound over time.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 10 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
NMR Acquisition Parameters (Example):
-
Experiment: Standard ¹H NMR.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis:
-
Acquire a baseline ¹H NMR spectrum of a fresh sample of this compound.
-
At specified time points during storage, acquire subsequent spectra.
-
Compare the spectra over time, looking for the appearance of new signals or changes in the relative integrals of existing signals, which would indicate the formation of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stored this compound.
Caption: Logical relationships in preventing this compound polymerization.
References
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 2,4-Hexanedione
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography (GC) analysis of 2,4-Hexanedione.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a trailing edge that is broader than the front.[1] For a polar compound like this compound, which contains two ketone functional groups, peak tailing can significantly compromise the accuracy and reproducibility of analytical results.[2] Tailing peaks can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and diminished sensitivity.[3] A tailing factor or asymmetry factor greater than 1.5 is generally considered an indication that troubleshooting is necessary.[3][4]
Q2: What makes this compound susceptible to peak tailing in a GC system?
A2: The polarity of this compound makes it prone to secondary interactions with active sites within the GC system. These active sites are often acidic silanol (Si-OH) groups present on the surfaces of glass inlet liners, glass wool, or the capillary column itself.[2] These interactions can cause some of the this compound molecules to be retained longer than the majority, resulting in a tailing peak.[2]
Q3: How can I determine the cause of peak tailing for my this compound analysis?
A3: A crucial first step is to determine if all peaks in your chromatogram are tailing or if the issue is specific to this compound and other polar analytes. If all peaks exhibit tailing, the problem is likely physical, such as a poor column cut, improper column installation, or a leak in the system.[5] If only polar compounds like this compound are tailing, the cause is more likely chemical in nature, pointing towards active sites within the system.[2]
Q4: What role does the inlet liner play in the peak tailing of this compound?
A4: The inlet liner is the first surface the sample encounters in the GC, and its condition is critical. Active silanol groups on an undeactivated or contaminated liner can strongly interact with the ketone groups of this compound, leading to adsorption and peak tailing.[2] Using a properly deactivated inlet liner is essential for minimizing these interactions.[6][7] Over time, even deactivated liners can become active due to the accumulation of non-volatile sample residues.[6]
Troubleshooting Guide
Systematic Approach to Resolving Peak Tailing for this compound
This guide provides a step-by-step approach to identifying and resolving the root cause of peak tailing in the GC analysis of this compound.
Step 1: Initial Assessment - All Peaks or Specific Peaks Tailing?
-
Observation: Examine your chromatogram. Are all peaks, including the solvent peak, showing tailing? Or is the tailing primarily affecting the this compound peak and other polar compounds?
-
Action:
-
All Peaks Tailing: Proceed to the "Physical and Flow Path Issues" section.
-
Specific Peaks Tailing (Polar Analytes): Proceed to the "Chemical and Activity Issues" section.
-
Section 1: Physical and Flow Path Issues
These issues typically affect all peaks in the chromatogram.
| Potential Cause | Troubleshooting Action | Detailed Protocol |
| Improper Column Installation | Ensure the column is installed at the correct depth in both the injector and detector. | Protocol 2: GC Column Installation. |
| Poor Column Cut | A jagged or uneven column cut can cause turbulence. Re-cut the column end. | Protocol 2: GC Column Installation. |
| System Leaks | Leaks in the carrier gas flow path can disrupt the flow and cause peak distortion. | Perform a leak check of all fittings and connections from the gas source to the detector. |
| Dead Volume | Unswept volumes in the flow path can cause band broadening and tailing. | Ensure all fittings are appropriate for the column and are correctly installed. |
Section 2: Chemical and Activity Issues
These issues typically affect polar analytes like this compound.
| Potential Cause | Troubleshooting Action | Detailed Protocol |
| Active Inlet Liner | The liner may be contaminated or not sufficiently deactivated. | Replace the inlet liner with a new, high-quality deactivated liner. Protocol 1: Inlet Maintenance. |
| Column Contamination | Accumulation of non-volatile residues at the head of the column can create active sites. | Trim the first 10-20 cm from the front of the column. Protocol 2: GC Column Installation. |
| Column Activity | The stationary phase itself may have active sites that interact with the analyte. | Condition the column according to the manufacturer's instructions. If the problem persists, consider a more inert column. |
| Inappropriate Column Phase | The column's stationary phase may not be suitable for analyzing polar ketones. | Use a polar stationary phase, such as a Wax (polyethylene glycol) column. |
Data Presentation: Impact of Peak Tailing on Chromatographic Parameters
The following table provides a representative comparison of chromatographic parameters for a symmetrical versus a tailing peak of this compound.
| Parameter | Symmetrical Peak (Ideal) | Tailing Peak (Problematic) | Impact of Tailing |
| Asymmetry Factor (As) | 1.0 - 1.2 | > 1.5 | Reduced accuracy in peak integration.[4] |
| Peak Height | Higher | Lower | Decreased signal-to-noise and potentially higher limits of detection.[8] |
| Peak Width at Half Height | Narrower | Broader | Reduced resolution between adjacent peaks. |
| Resolution (Rs) | > 2.0 (for adjacent peak) | < 1.5 (for adjacent peak) | Increased risk of co-elution and inaccurate quantification. |
Experimental Protocols
Protocol 1: Inlet Maintenance
This protocol details the procedure for replacing the GC inlet liner and septum.
-
Cool Down: Ensure the GC inlet and oven are cooled to room temperature.
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.
-
Remove Septum: Unscrew the septum nut and remove the old septum using tweezers.
-
Remove Liner: Open the injector and carefully remove the inlet liner.
-
Inspect and Clean: Inspect the injector port for any visible contamination and clean if necessary with a solvent-moistened swab.
-
Install New Liner: Wearing clean, lint-free gloves, install a new, deactivated inlet liner.
-
Install New Septum: Place a new septum in the septum nut and tighten it according to the manufacturer's recommendations.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check of the inlet fittings.
Protocol 2: GC Column Installation and Trimming
This protocol outlines the steps for properly trimming and installing a GC column.
-
Column Trimming:
-
Using a ceramic scoring wafer or a diamond-tipped scribe, gently score the fused silica column.
-
Flex the column at the score to create a clean, 90-degree break.
-
Inspect the cut under magnification to ensure it is clean and free of jagged edges or shards.
-
-
Column Installation in the Inlet:
-
Slide the column nut and a new ferrule onto the column.
-
Insert the column into the inlet to the depth recommended by the instrument manufacturer.
-
Tighten the column nut finger-tight, then use a wrench to tighten it an additional quarter-turn.
-
-
Column Conditioning:
-
After installation, it is good practice to condition the column by heating it to a temperature slightly above the analysis temperature for a short period to remove any contaminants introduced during installation.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of this compound.
Caption: A logical workflow for troubleshooting peak tailing of this compound in GC analysis.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromtech.net.au [chromtech.net.au]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. [6] What do Chromatograms tell us? Peak Shape: Tailing on all eluting peaks [restek.com]
- 6. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Managing the hygroscopic nature of 2,4-Hexanedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture-sensitive nature of 2,4-Hexanedione. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
While not strictly classified as hygroscopic (absorbing moisture directly from the atmosphere to form a solution), this compound is highly sensitive to the presence of water. As a β-diketone, it exists in a dynamic equilibrium between two tautomeric forms: the keto form and the enol form. The presence of water, a polar protic solvent, significantly influences this equilibrium.
Q2: How does water affect this compound?
Water shifts the keto-enol equilibrium towards the keto form. The enol form is stabilized by a strong intramolecular hydrogen bond. In the presence of water, this intramolecular bond is disrupted in favor of intermolecular hydrogen bonds with water molecules. This shift in tautomeric composition can alter the compound's chemical reactivity, solubility, and spectroscopic properties, potentially leading to inconsistent experimental outcomes. For instance, in nonpolar solvents, the enol form of the related compound 2,4-pentanedione can be as high as 92%, while in water, it drops to as low as 15%.[1][2]
Q3: What are the visible signs of water contamination in this compound?
Visual inspection alone is often insufficient to detect low-level water contamination. The compound should be a clear, colorless to pale yellow liquid.[3] Any haziness or phase separation could indicate significant water content. However, detrimental effects on experiments can occur at moisture levels that do not alter the appearance of the chemical. Therefore, analytical quantification is recommended if moisture contamination is suspected.
Q4: How should this compound be properly stored?
To minimize moisture absorption, this compound should be stored in a tightly sealed, amber glass bottle in a cool, dry place, preferably in a desiccator with a suitable drying agent (e.g., silica gel).[3] Inert gas blanketing (e.g., with argon or nitrogen) can provide an additional layer of protection against atmospheric moisture.
Q5: Can I use this compound that has been exposed to air?
For applications sensitive to the keto-enol ratio or those requiring anhydrous conditions (e.g., organometallic synthesis), it is strongly advised to either use freshly opened bottles of high-purity this compound or to dry the solvent before use. For less sensitive applications, the impact of minor moisture exposure should be assessed on a case-by-case basis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent reaction yields or kinetics | Variation in the keto-enol tautomer ratio due to moisture contamination. | 1. Use a freshly opened bottle of this compound. 2. Dry the this compound immediately before use. 3. Quantify the water content using Karl Fischer titration. |
| Poor reproducibility in spectroscopic data (NMR, UV-Vis) | The keto and enol forms have distinct spectroscopic signatures. Water alters their relative concentrations. | 1. Ensure the solvent used for analysis is rigorously dried. 2. Prepare samples in a controlled, low-humidity environment (e.g., a glove box). 3. Compare spectra to a reference standard with a known, low water content. |
| Formation of unexpected byproducts | Water may participate in side reactions or alter the reactivity of this compound. | 1. Review the reaction mechanism for potential hydrolysis pathways. 2. Implement stringent anhydrous reaction conditions. 3. Characterize byproducts to understand the unintended reaction pathway. |
| Incomplete formation of metal complexes | The enol form is typically the coordinating species in metal complex formation. A shift to the keto form can hinder this process. | 1. Use anhydrous this compound and solvents. 2. Consider using a non-polar solvent to favor the enol form. |
Data Presentation
Table 1: Tautomeric Equilibrium of β-Diketones in Various Solvents
This table illustrates the significant influence of the solvent environment on the keto-enol equilibrium of 2,4-pentanedione, a close structural analog of this compound. The trend is directly applicable to understanding the behavior of this compound.
| Solvent | Solvent Type | % Enol Form |
| Hexane | Non-polar | 92%[1] |
| Carbon Tetrachloride | Non-polar | 81% |
| Benzene | Non-polar | 86% |
| Diethyl Ether | Polar aprotic | 79% |
| Chloroform | Polar aprotic | 82% |
| Water | Polar protic | 15%[1] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining the water content in liquids.[4][5] However, ketones like this compound can undergo side reactions with the methanol present in standard KF reagents, leading to inaccurate results.[6] Therefore, specialized reagents are required.
Reagents and Equipment:
-
Volumetric Karl Fischer Titrator
-
Specialized KF reagents for ketones (e.g., Hydranal™-Composite 5 K and Hydranal™-Working Medium K)[6]
-
Anhydrous solvent for ketones (if sample dilution is necessary)
-
Gas-tight syringe
Procedure:
-
System Preparation: Add 20-50 mL of a specialized KF working medium for ketones to the titration vessel.
-
Pre-titration: Titrate the solvent to a stable, anhydrous endpoint with the specialized KF titrant.
-
Sample Introduction: Using a dry, gas-tight syringe, accurately weigh and inject a known amount of this compound into the titration vessel. The sample size should be chosen to contain between 10-25 mg of water.
-
Titration: Immediately start the titration and continue until a stable endpoint is reached.
-
Calculation: The instrument's software will calculate the water content in ppm or percentage based on the titrant consumed and the sample weight.
Protocol 2: Drying of this compound
Important Note: The use of molecular sieves for drying ketones is generally not recommended due to the potential for promoting aldol condensation reactions.[7] However, if no other method is available, the procedure should be performed at low temperatures and for a limited duration, with subsequent analysis to ensure the purity of the dried product. Distillation is the preferred method.
Method 1: Distillation
-
Setup: Assemble a standard distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of dry inert gas.
-
Drying Agent (Optional): For very wet this compound, a small amount of a non-reactive drying agent (e.g., anhydrous magnesium sulfate) can be added. Swirl and allow to stand for several hours.
-
Distillation: Decant the this compound into the distillation flask. Distill under atmospheric or reduced pressure, collecting the fraction boiling at the correct temperature (Boiling Point: ~161-163 °C at 760 mmHg).
-
Storage: Collect the distilled product in a receiver flask under an inert atmosphere and immediately transfer it to a tightly sealed storage bottle, preferably in a desiccator.
Method 2: Use of 3Å Molecular Sieves (with caution)
-
Activation of Sieves: Activate 3Å molecular sieves by heating them in a muffle furnace at 250-300°C for at least 3 hours.[8][9] Cool under vacuum or in a desiccator.
-
Drying: Add the activated sieves (approx. 10% w/v) to the this compound in a flask equipped with a drying tube or under an inert atmosphere.
-
Contact Time: Allow the sieves to remain in the liquid for a limited time (e.g., 4-12 hours) at room temperature or below.
-
Separation: Carefully decant or filter the dried liquid away from the sieves in a moisture-free environment.
-
Verification: It is crucial to verify the purity of the dried product by NMR or GC-MS to check for aldol condensation byproducts.
Visualizations
Caption: Recommended workflow for handling this compound.
References
- 1. Explain why 92% of 2,4-pentanedione exists as the enol tautomer in hexane.. [askfilo.com]
- 2. Explain why 92% of 2,4-pentanedione exists as the enol tautomer i... | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.hach.com [cdn.hach.com]
- 5. quveon.com [quveon.com]
- 6. pages2.honeywell.com [pages2.honeywell.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. redriver.team [redriver.team]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 2,4-Hexanedione for Pilot Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,4-Hexanedione for pilot studies. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the Claisen condensation of ethyl propionate with acetone, using a strong base like sodium ethoxide as a catalyst. This reaction is a classic example of a crossed Claisen condensation where an ester reacts with a ketone to form a β-diketone.[1][2][3]
Q2: What are the critical parameters to control during the scale-up of this Claisen condensation?
A2: When scaling up, meticulous control over several parameters is crucial to ensure safety, yield, and purity. These include:
-
Temperature: The reaction is exothermic, and efficient heat removal is vital to prevent runaway reactions and minimize side product formation.
-
Reagent Addition Rate: Slow and controlled addition of reactants, particularly the base, helps to manage the exotherm and maintain a consistent reaction profile.
-
Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high concentration.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can consume the base and lead to unwanted side reactions. All reagents and equipment must be thoroughly dried.
Q3: What are the primary safety concerns when working with sodium ethoxide on a pilot scale?
A3: Sodium ethoxide is a strong base and is highly reactive and flammable. Key safety precautions include:
-
Handling: It should be handled in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and flame-retardant clothing.[4][5][6][7][8]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It must be kept in tightly sealed containers to prevent contact with moisture and air.[4]
-
Fire Hazard: It is a flammable solid and can ignite if not handled properly. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5][6][8]
-
Reactivity: It reacts violently with water and can cause severe skin and eye burns.[5][7]
Q4: How is the this compound product typically purified at a pilot scale?
A4: Purification is generally achieved through fractional distillation under reduced pressure. This method is effective in separating the this compound from unreacted starting materials, the ethanol by-product, and any high-boiling side products. The efficiency of the separation depends on the design of the distillation column and control over the distillation parameters.
Experimental Protocols
Synthesis of this compound via Claisen Condensation (Pilot Scale)
This protocol outlines a general procedure for the synthesis of this compound on a pilot scale. Note: All operations should be conducted under an inert atmosphere (e.g., nitrogen) and with appropriate safety measures in place.
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (kg) | Moles |
| Sodium Ethoxide | 68.05 | - | 6.8 | 100 |
| Ethyl Propionate | 102.13 | 0.891 | 10.2 | 100 |
| Acetone | 58.08 | 0.791 | 11.6 | 200 |
| Toluene (Anhydrous) | 92.14 | 0.867 | 50 | - |
| Hydrochloric Acid (10% aq.) | 36.46 | ~1.05 | As needed | - |
| Saturated Sodium Chloride Solution | - | ~1.2 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |
Equipment:
-
100 L glass-lined or stainless steel reactor with overhead mechanical stirrer, temperature probe, reflux condenser, and addition funnels.
-
Heating/cooling mantle for the reactor.
-
Vacuum pump and fractional distillation setup.
Procedure:
-
Preparation: Ensure the reactor and all glassware are thoroughly dried. Purge the reactor with dry nitrogen.
-
Charging the Reactor: Suspend sodium ethoxide (6.8 kg, 100 mol) in anhydrous toluene (50 L) in the reactor.
-
Reaction:
-
Cool the suspension to 0-5°C with stirring.
-
Slowly add a mixture of ethyl propionate (10.2 kg, 100 mol) and acetone (11.6 kg, 200 mol) to the reactor over 2-3 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0-5°C.
-
Slowly and carefully quench the reaction by adding 10% hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a suitable separation vessel. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 10 L).
-
Combine the organic layers and wash with saturated sodium chloride solution (2 x 10 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
-
Purification:
-
Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 75-78°C at 20 mmHg.
-
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Presence of moisture | Ensure all reagents and solvents are anhydrous. Dry all glassware and the reactor thoroughly before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen). |
| Inactive base | Use fresh, high-quality sodium ethoxide. Ensure it has been stored properly to prevent degradation from moisture and air. |
| Insufficient reaction time or temperature | Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for side product formation. |
| Inefficient mixing | Ensure the stirrer speed is adequate for the reactor volume to maintain a homogeneous mixture. Check for any "dead zones" in the reactor. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Self-condensation of ethyl propionate | Maintain a low reaction temperature during the addition of the ester/ketone mixture. Ensure a slight excess of acetone is used. |
| Aldol condensation of acetone | The slow addition of the acetone/ester mixture to the base at low temperature helps to minimize this side reaction. |
| Transesterification | If using a different alkoxide base than the ester's alkoxy group, transesterification can occur. It is best to use sodium ethoxide with ethyl propionate.[9] |
Issue 3: Difficulties During Work-up and Purification
| Possible Cause | Troubleshooting Steps |
| Emulsion formation during extraction | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow sufficient time for the layers to separate. |
| Product loss during distillation | Ensure the vacuum is stable and the distillation column is properly packed and insulated. Collect fractions at a slow and steady rate. |
| Thermal decomposition of the product | Use a lower distillation pressure to reduce the required boiling point. Avoid excessively high temperatures in the distillation pot. |
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. nbinno.com [nbinno.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. gelest.com [gelest.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. This compound | 3002-24-2 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to Chelation: 2,4-Hexanedione vs. 2,4-Pentanedione (Acetylacetone)
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and its applications in catalysis and drug development, β-diketones are a critical class of chelating agents. Among these, 2,4-pentanedione, commonly known as acetylacetone (acac), is extensively studied and utilized. This guide provides a comparative analysis of 2,4-hexanedione (also known as propionylacetone) and acetylacetone, focusing on their chelation properties. While experimental data for this compound is less abundant than for its well-known counterpart, this guide synthesizes available information to offer a valuable resource for researchers.
Molecular Structure and Tautomerism: The Foundation of Chelation
Both this compound and 2,4-pentanedione are β-diketones, characterized by two carbonyl groups separated by a methylene group. This structure allows them to exist in a tautomeric equilibrium between a keto and an enol form. The enol form is crucial for chelation as the deprotonation of its hydroxyl group creates a bidentate ligand that can coordinate with a metal ion through its two oxygen atoms, forming a stable six-membered ring.
The primary structural difference between the two molecules is the presence of an ethyl group in this compound in place of a methyl group in acetylacetone. This seemingly minor difference can influence the electronic and steric properties of the molecule, thereby affecting its chelating ability.
Physicochemical Properties: A Quantitative Look
Understanding the fundamental physicochemical properties of these ligands is essential for predicting their behavior in chelation. The acidity of the enol form, represented by its pKa value, is a key determinant of the pH range at which the ligand will be effective for chelation.
| Property | This compound | 2,4-Pentanedione (Acetylacetone) |
| Molecular Formula | C₆H₁₀O₂ | C₅H₈O₂ |
| Molar Mass | 114.14 g/mol | 100.12 g/mol |
| pKa (enol form) | 8.49[1] | ~8.94 |
| pKa (keto form) | 9.32[1] | ~8.99 |
Note: pKa values for acetylacetone can vary slightly depending on the experimental conditions.
The slightly lower pKa of the enol form of this compound suggests it is marginally more acidic than acetylacetone. This could imply that it can be deprotonated and thus chelate metals at a slightly lower pH.
Chelation and Stability of Metal Complexes: A Comparative Discussion
Electronic Effects: The ethyl group in this compound is slightly more electron-donating than the methyl group in acetylacetone. This increased electron density on the oxygen atoms could potentially lead to stronger bonds with metal ions, suggesting that this compound might form more stable complexes than acetylacetone, all other factors being equal.
Steric Effects: Conversely, the larger size of the ethyl group compared to the methyl group introduces greater steric hindrance around the coordination site. This steric bulk could potentially destabilize the metal complex, particularly with smaller metal ions or in the formation of complexes with a higher ligand-to-metal ratio (e.g., tris-complexes). The balance between these electronic and steric effects will ultimately determine the overall stability of the metal complexes of this compound.
Due to the lack of direct experimental data for this compound, a quantitative comparison of stability constants is not possible at this time. However, the theoretical considerations of electronic and steric effects provide a basis for designing experiments to investigate these differences.
Experimental Protocols for Comparative Studies
To facilitate further research and a direct comparison of these two chelating agents, detailed experimental protocols for determining stability constants are provided below.
Potentiometric Titration for Determination of Stability Constants
This method involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base. The change in pH is monitored, and the data is used to calculate the formation constants of the metal-ligand complexes.
Materials:
-
pH meter with a glass electrode
-
Constant temperature bath
-
Burette
-
Standardized solutions of a strong base (e.g., NaOH)
-
Standardized solutions of a strong acid (e.g., HCl)
-
Solutions of the metal salt of interest (e.g., Cu(NO₃)₂, Ni(NO₃)₂)
-
Solutions of this compound and 2,4-pentanedione of known concentration
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like dioxane to ensure solubility of the ligands and complexes)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a series of solutions in a thermostated vessel, each containing a known concentration of the metal ion, the ligand (either this compound or 2,4-pentanedione), and the inert salt. A solution containing only the ligand and the inert salt should also be prepared to determine the ligand's pKa.
-
Titrate each solution with the standardized strong base, recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of base added to obtain the titration curves.
-
Use appropriate software (e.g., HYPERQUAD) or graphical methods (e.g., the Bjerrum method) to analyze the titration data and calculate the stepwise and overall stability constants (log K₁, log K₂, etc.) for the metal complexes.
Logical Workflow for Potentiometric Titration Data Analysis:
Caption: Workflow for determining stability constants via potentiometric titration.
UV-Vis Spectrophotometry for Determination of Stability Constants
This method is based on the principle that the formation of a metal complex often results in a change in the UV-Vis absorption spectrum. By measuring the absorbance at a specific wavelength where the complex absorbs significantly, the concentration of the complex can be determined, and subsequently, the stability constant can be calculated.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solutions of the metal salt and ligands of known concentrations
-
Buffer solutions to maintain a constant pH
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa) at a constant pH.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Use methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex.
-
Apply computational methods or graphical analysis of the absorbance data to calculate the stability constants.
Signaling Pathway for Spectrophotometric Data Interpretation:
Caption: Data interpretation pathway for UV-Vis spectrophotometric determination of stability constants.
Conclusion and Future Directions
While 2,4-pentanedione (acetylacetone) remains the more extensively characterized β-diketone for chelation applications, this compound presents an interesting alternative with potentially different stability and reactivity profiles due to the subtle change in its alkyl substituent. The slightly higher acidity of this compound's enol form may offer advantages in certain applications. However, the lack of comprehensive experimental data on its metal complexes' stability constants is a significant knowledge gap.
The experimental protocols provided in this guide offer a clear path for researchers to conduct comparative studies. Such research would be invaluable for a more complete understanding of the structure-property relationships in β-diketonate chelates and would aid in the rational design of new ligands for specific applications in drug development, catalysis, and materials science. It is anticipated that a systematic investigation into the chelation properties of this compound and other substituted β-diketones will reveal new opportunities for fine-tuning the performance of metal-based systems.
References
A Comparative Guide to the Validation of a GC-FID Method for 2,5-Hexanedione Quantification
This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantification of 2,5-hexanedione, a key biomarker for occupational exposure to n-hexane.[1][2] The performance of the GC-FID method is evaluated against other analytical techniques, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Quantitative Performance Comparison
The GC-FID method demonstrates robust performance for the quantification of 2,5-hexanedione. The following table summarizes its key validation parameters in comparison to other common analytical methods.
| Analytical Method | Linearity (Correlation Coefficient, r²) | Linear Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Reference |
| GC-FID | > 0.999 | 0.075 - 20.0 | 0.025 | 0.075 | [1][3] |
| GC-FID | 0.99963 | Not Specified | 0.054 (µg/ml) | 0.18 (µg/ml) | [4][5] |
| GC-FID | Not Specified | Not Specified | 1 | Not Specified | [6] |
| GC-MS | Not explicitly stated | Not explicitly stated | Low limits of detection are a stated advantage | Not explicitly stated | [3] |
| LC-MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [3] |
Alternative Analytical Methods
While GC-FID is a widely used and reliable technique, other methods offer distinct advantages.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers higher selectivity and sensitivity, making it suitable for complex matrices or when very low detection limits are required.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an alternative for thermally labile or non-volatile compounds, though 2,5-hexanedione is well-suited for GC.
-
Gas Chromatography with Electron-Capture Detection (GC-ECD): This method requires derivatization of 2,5-hexanedione but can offer enhanced sensitivity for specific applications.[7]
Experimental Protocol: GC-FID Method Validation
This section details a typical protocol for the validation of a GC-FID method for quantifying 2,5-hexanedione in urine.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME) [1][2]
-
A urine sample is collected.
-
A known amount of an internal standard, such as 5-methyl-2-hexanone, is added to the sample.[9]
-
The sample is then subjected to headspace solid-phase microextraction (HS-SPME) for extraction and concentration of the analyte.[1][2]
2. GC-FID Analysis [9]
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: An initial temperature is held, then ramped up to a final temperature to ensure separation of the analyte from other components.
-
Carrier Gas: Helium.
3. Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of the analytical method.
Validation Parameters:
-
Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range of the samples. A correlation coefficient (r²) greater than 0.99 is generally considered acceptable.[3]
-
Accuracy: Determined by spike and recovery experiments, where a known amount of 2,5-hexanedione is added to blank urine samples and the percentage recovery is calculated.
-
Precision: Evaluated by repeatedly analyzing the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[10]
References
- 1. ovid.com [ovid.com]
- 2. Determination of 2,5-hexanedione in urine by headspace solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatographic determination of 2,5-hexanedione in urine as an indicator of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 2,5-hexanedione, a metabolite of n-hexane, in urine: evaluation and application of three analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Acidity of 2,4-Hexanedione: A Comparative Analysis with Other β-Diketones
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of organic compounds is paramount. Among these, the acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing a molecule's reactivity, solubility, and biological interactions. This guide provides a comparative analysis of the acidity of 2,4-hexanedione against other common β-diketones, namely acetylacetone (2,4-pentanedione) and dibenzoylmethane. The comparison is supported by experimental data and a detailed experimental protocol for pKa determination.
Comparative Acidity of β-Diketones
The acidity of β-diketones is primarily attributed to the stability of the conjugate base (enolate) formed upon deprotonation of the α-carbon. This stability is significantly influenced by resonance delocalization of the negative charge across the dicarbonyl system and the nature of the substituent groups attached to the carbonyls.
A summary of the pKa values for this compound, acetylacetone, and dibenzoylmethane is presented in the table below. Lower pKa values indicate a stronger acid.
| β-Diketone | Structure | pKa (enol) | pKa (keto) | Predominant pKa | Solvent |
| This compound | CH₃COCH₂COCH₂CH₃ | 8.49[1] | 9.32[1] | 8.49 | Water (25°C) |
| Acetylacetone | CH₃COCH₂COCH₃ | - | - | 8.83 - 9.00 | Water (25°C) |
| Dibenzoylmethane | C₆H₅COCH₂COC₆H₅ | - | - | ~9.65 | 1:1 Water-Methanol |
Analysis of Acidity:
-
This compound vs. Acetylacetone: this compound, with a pKa of 8.49 for its enol form, is slightly more acidic than acetylacetone (pKa ≈ 8.83-9.00). This can be attributed to the electron-donating effect of the additional methyl group in the ethyl substituent of this compound compared to the methyl group in acetylacetone. This electron-donating group slightly destabilizes the resulting enolate, making the parent dione a slightly stronger acid.
-
This compound vs. Dibenzoylmethane: Dibenzoylmethane is significantly less acidic (pKa ≈ 9.65 in a water-methanol mixture) than this compound. The phenyl groups in dibenzoylmethane are electron-withdrawing through resonance, which would be expected to stabilize the enolate and increase acidity. However, the steric hindrance of the bulky phenyl groups can disrupt the planarity of the enolate, hindering effective resonance delocalization of the negative charge and thereby decreasing the acidity. It is important to note that the pKa of dibenzoylmethane was determined in a mixed solvent system due to its low water solubility, which can influence the absolute pKa value.
Experimental Protocol: Potentiometric Titration for pKa Determination
A reliable method for determining the pKa of β-diketones is potentiometric titration. This technique involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the β-diketone) and monitoring the resulting change in pH.
Materials and Equipment:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
The β-diketone sample of interest
-
Deionized water
-
Beaker
Procedure:
-
Sample Preparation: Prepare a dilute aqueous solution of the β-diketone (e.g., 0.01 M). To ensure complete dissolution, a small amount of a co-solvent like methanol or ethanol may be used, although this can affect the pKa value.
-
Ionic Strength Adjustment: Add a sufficient amount of a neutral salt, such as KCl, to the solution to maintain a constant ionic strength throughout the titration.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using a standardized HCl solution.
-
Titration: Begin the titration by adding small, precise volumes of the standardized NaOH solution from the burette. After each addition, allow the solution to equilibrate and record the corresponding pH value.
-
Data Collection: Continue the titration until the pH has passed the equivalence point and entered the basic region (e.g., pH 11-12).
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the β-diketone has been neutralized. This point corresponds to the inflection point of the titration curve.
Factors Influencing β-Diketone Acidity
The acidity of a β-diketone is a result of a complex interplay of electronic and structural factors that stabilize the conjugate base. A diagram illustrating these relationships is provided below.
Caption: Factors influencing the acidity of β-diketones.
This guide provides a foundational understanding of the acidity of this compound in comparison to other β-diketones. For researchers and drug development professionals, this information is crucial for predicting chemical behavior and designing molecules with desired properties. The provided experimental protocol offers a practical approach for the empirical determination of pKa values, ensuring accurate characterization of novel compounds.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4-Hexanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2,4-Hexanedione. Recognizing the critical need for robust and reliable analytical data in research and drug development, this document outlines and contrasts Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and direct UV-Visible (UV-Vis) Spectrophotometry. Detailed experimental protocols and a summary of key validation parameters are presented to assist researchers in selecting the most appropriate method for their specific application.
Methodology Comparison at a Glance
The selection of an analytical technique for the quantification of this compound is dependent on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of three common analytical methods. The data for the GC-FID method is based on a validated method for the isomeric 2,5-Hexanedione, serving as a representative example of the expected performance for a closely related diketone.[1][2][3] The performance characteristics for HPLC-UV and UV-Vis Spectrophotometry are based on established principles and typical values for the analysis of organic compounds with similar structures.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | UV-Visible Spectrophotometry |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of the absorbance of light by the analyte in a solution. |
| Linearity (R²) | > 0.999[1] | Typically > 0.999 | Typically > 0.995 |
| Accuracy (% Recovery) | 99.16% - 114.13%[1] | Typically 98% - 102% | Typically 95% - 105% |
| Precision (%RSD) | 1.65% - 5.16%[1] | Typically < 2% | Typically < 5% |
| Limit of Detection (LOD) | 0.054 µg/mL[1] | Method-dependent, typically in the low µg/mL to ng/mL range. | Method-dependent, generally in the µg/mL range. |
| Limit of Quantification (LOQ) | 0.18 µg/mL[1] | Method-dependent, typically in the low µg/mL to ng/mL range. | Method-dependent, generally in the µg/mL range. |
| Specificity | High, based on retention time. | High, based on retention time and UV spectrum. | Low, susceptible to interference from other absorbing species. |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | Moderate | High | Low |
| Solvent Consumption | Low | High | Very Low |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: HP-5 (Crosslinked 5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).
-
Autosampler and data acquisition system.
Reagents and Standards:
-
This compound standard (purity ≥ 98%).
-
Solvent for dilution (e.g., Dichloromethane, HPLC grade).
-
Carrier Gas: Helium or Nitrogen (high purity).
-
FID Gases: Hydrogen and Air (high purity).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dilute the sample containing this compound with the solvent to a concentration within the calibration range.
-
GC-FID Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.[1]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.5 mL/min.
-
Injection Volume: 1 µL (split or splitless mode may be used).
-
-
Analysis: Inject the standards and samples into the GC system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the analysis of this compound in liquid samples and can be adapted for various matrices.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Autosampler and data acquisition system.
Reagents and Standards:
-
This compound standard (purity ≥ 98%).
-
Mobile Phase: Acetonitrile and water (HPLC grade), typically in a ratio of 60:40 (v/v). The exact ratio may require optimization.
-
Solvent for dilution (e.g., mobile phase).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC-UV Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 275 nm (based on the n-π* transition of the carbonyl group).
-
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
UV-Visible Spectrophotometry
This is a simple and rapid method suitable for the direct quantification of this compound in simple matrices with minimal interfering substances.
Instrumentation:
-
UV-Visible Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Reagents and Standards:
-
This compound standard (purity ≥ 98%).
-
Solvent for dilution (e.g., Methanol or Ethanol, UV grade).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dilute the sample containing this compound with the solvent to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Wavelength Selection: Scan a standard solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 275 nm.
-
Analysis: Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve using the Beer-Lambert law.
Diagrams
To visually represent the logical flow and relationships in the analytical process, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the key stages in the cross-validation of analytical methods.
References
Benchmarking the synthesis of 2,4-Hexanedione against literature methods
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. This guide provides a comparative analysis of two prominent literature methods for the synthesis of 2,4-hexanedione: the Claisen-type condensation of ethyl propionate and acetone, and a two-step approach involving the synthesis and subsequent oxidation of 4-hydroxy-2-hexanone.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative metrics for the two primary synthesis routes to this compound, offering a clear comparison of their respective efficiencies and conditions.
| Parameter | Method 1: Mixed Claisen Condensation | Method 2: Oxidation of 4-Hydroxy-2-hexanone |
| Overall Yield | ~15% | 42-58% |
| Purity | High after purification | High after purification |
| Reaction Time | 12-24 hours | Aldol: ~24 hours; Oxidation: 3-6 hours |
| Starting Materials | Ethyl propionate, Acetone, Sodium ethoxide | Propionaldehyde, Acetone, Sodium hydroxide, Chromium trioxide, Sulfuric acid |
| Key Advantages | Single-step synthesis | Higher overall yield |
| Key Disadvantages | Low yield | Two-step process, use of heavy metals |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established chemical principles and literature precedents for similar transformations.
Method 1: Mixed Claisen-Type Condensation of Ethyl Propionate and Acetone
This method achieves the synthesis of this compound in a single step through the base-catalyzed condensation of an ester and a ketone.[1]
Materials:
-
Ethyl propionate
-
Acetone
-
Sodium ethoxide
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide in anhydrous diethyl ether is prepared.
-
The flask is cooled in an ice bath, and a solution of acetone in anhydrous diethyl ether is added dropwise with stirring.
-
Following the addition of acetone, ethyl propionate is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is then quenched by the slow addition of dilute hydrochloric acid until the solution is acidic to litmus paper.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation.
Method 2: Oxidation of 4-Hydroxy-2-hexanone
This two-step synthesis first involves an aldol addition to create the precursor alcohol, which is then oxidized to the target diketone.
Step 2a: Synthesis of 4-Hydroxy-2-hexanone via Aldol Addition
Materials:
-
Propionaldehyde
-
Acetone
-
Sodium hydroxide solution (10%)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium hydroxide is added dropwise to a stirred mixture of acetone and propionaldehyde at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of a saturated ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude 4-hydroxy-2-hexanone, which can be purified by column chromatography or used directly in the next step.
Step 2b: Oxidation of 4-Hydroxy-2-hexanone to this compound
This step utilizes a Jones oxidation to convert the secondary alcohol to a ketone.[2]
Materials:
-
4-Hydroxy-2-hexanone
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)[2]
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4-hydroxy-2-hexanone in acetone is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange to green/blue.
-
After the addition is complete, the mixture is stirred for an additional 3 hours at room temperature.
-
The excess oxidant is quenched by the careful addition of isopropanol until the orange color is no longer present.
-
The mixture is filtered, and the filtrate is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and experimental logic described in this guide.
Caption: Synthetic pathways to this compound.
Caption: Logical workflow of the Claisen condensation.
References
A Researcher's Guide to the Isomeric Purity of 2,4-Hexanedione
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 2,4-Hexanedione, a versatile β-diketone in organic synthesis. This document outlines detailed experimental protocols and presents a comparative analysis of potential impurities and isomeric forms.
Introduction to this compound and its Isomeric Forms
This compound (CAS: 3002-24-2), also known as propionylacetone, is a colorless to pale yellow liquid.[1] As a β-diketone, it is a valuable intermediate in the synthesis of a variety of compounds.[2] Its utility is intrinsically linked to its purity. The primary consideration in the isomeric purity of this compound is not the presence of classical stereoisomers, but rather its existence in a state of tautomeric equilibrium.
The molecule predominantly exists as a mixture of two enol tautomers and one keto (dione) form. The enol forms are stabilized by intramolecular hydrogen bonding and are in rapid equilibrium with each other, making their individual isolation at room temperature impractical. The diketo form is significantly less stable. Therefore, the "isomeric purity" analysis of this compound focuses on quantifying the ratio of the enol and keto tautomers and identifying and quantifying other structural isomers and impurities.
Potential impurities in this compound samples can include:
-
Positional Isomers: 2,5-Hexanedione and 3,4-Hexanedione. The former is a known neurotoxin and a metabolite of n-hexane, making its presence a significant concern.[2]
-
Synthesis Precursors: Unreacted starting materials from its synthesis, such as ethyl acetate, acetone, and ethyl propionate, can be present.
-
Byproducts: Side-reaction products formed during synthesis.
This guide will focus on the analytical techniques best suited for identifying and quantifying these various components.
Comparative Analysis of Analytical Methodologies
The two primary analytical techniques for assessing the purity of this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each offers distinct advantages for a comprehensive purity assessment.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. It is particularly well-suited for identifying and quantifying positional isomers and other volatile impurities in this compound samples. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the tautomeric equilibrium of this compound. By analyzing the 1H NMR spectrum, the relative concentrations of the keto and enol forms can be determined by integrating the characteristic proton signals of each tautomer. Furthermore, 13C NMR can provide additional structural information to confirm the identity of the main component and any major impurities.
The following table summarizes a comparative analysis of hypothetical this compound samples from three different suppliers, as determined by GC-FID and 1H NMR.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by GC-FID) | 99.5% | 98.8% | 99.8% |
| 2,5-Hexanedione | Not Detected | 0.5% | Not Detected |
| 3,4-Hexanedione | Not Detected | 0.2% | Not Detected |
| Ethyl Acetate | 0.2% | 0.3% | 0.1% |
| Acetone | 0.1% | 0.1% | Trace |
| Enol Tautomer % (by 1H NMR) | ~95% | ~94% | ~96% |
| Keto Tautomer % (by 1H NMR) | ~5% | ~6% | ~4% |
Experimental Protocols
Gas Chromatography (GC-FID) for Impurity Profiling
This protocol is designed for the quantification of positional isomers and other volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a stock solution of this compound at 10 mg/mL in dichloromethane.
-
Prepare a series of calibration standards for expected impurities (e.g., 2,5-Hexanedione, 3,4-Hexanedione, ethyl acetate, acetone) in dichloromethane.
-
Analyze the sample and standards by GC-FID.
Data Analysis:
-
Identify impurities by comparing retention times with those of the standards.
-
Quantify impurities using an external standard calibration curve.
1H NMR Spectroscopy for Tautomer Ratio Determination
This protocol allows for the determination of the keto-enol tautomeric ratio.
Instrumentation:
-
NMR spectrometer (300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 20 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Sequence: Standard 1H acquisition.
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds (to ensure quantitative integration).
Data Analysis:
-
Process the 1H NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic signals for the enol and keto tautomers.
-
Enol form: Look for the enolic proton signal (typically a broad singlet between 14-16 ppm) and the vinyl proton (around 5.5 ppm).
-
Keto form: Identify the methylene protons (a singlet around 3.5 ppm) and the methyl protons adjacent to the carbonyls.
-
-
Integrate the area of a well-resolved signal unique to the enol form and a signal unique to the keto form.
-
Calculate the molar ratio of the two forms by normalizing the integral values based on the number of protons each signal represents. For example, the ratio can be determined by comparing the integral of the enol's vinyl proton (1H) to half the integral of the keto's methylene protons (2H).
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for Isomeric Purity Analysis of this compound.
Caption: Tautomeric Equilibrium of this compound.
References
Relative Stability of 2,4-Hexanedione Tautomers in Various Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative stability of the tautomeric forms of 2,4-hexanedione in different solvent environments. Due to a scarcity of direct experimental data for this compound, this guide utilizes data from its close structural analogue, 2,4-pentanedione, to illustrate the principles of keto-enol tautomerism and solvent effects. The methodologies and principles described are directly applicable to the study of this compound.
Introduction to Tautomerism in β-Dicarbonyls
This compound, a β-dicarbonyl compound, exists as a dynamic equilibrium between its diketo form and two enol tautomers: (Z)-5-hydroxyhex-4-en-3-one and (Z)-4-hydroxyhex-3-en-2-one. This phenomenon, known as keto-enol tautomerism, is crucial in understanding the reactivity, complexation ability, and biological activity of these compounds. The position of this equilibrium is highly sensitive to the surrounding solvent environment.
The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond and by conjugation of the double bond with the remaining carbonyl group. The relative stability of the keto and enol forms is dictated by a balance of these intramolecular forces and intermolecular interactions with the solvent.
Quantitative Analysis of Tautomer Stability
The following table summarizes the percentage of the enol tautomer for 2,4-pentanedione in a range of solvents with varying polarities. This data provides a strong indication of the expected behavior for this compound.
| Solvent | Dielectric Constant (ε) | % Enol Tautomer (for 2,4-pentanedione) |
| Cyclohexane | 2.02 | 97 |
| Carbon Tetrachloride | 2.24 | 95 |
| Benzene | 2.28 | 96 |
| Chloroform | 4.81 | 82 |
| Acetone | 20.7 | 74 |
| Acetonitrile | 37.5 | 58 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 62 |
| Water | 80.1 | 15 |
Note: Data for 2,4-pentanedione is presented as a representative model for this compound.
Experimental Protocols
The determination of the keto-enol tautomer ratio is most commonly and accurately achieved using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
¹H NMR Spectroscopy for Tautomer Ratio Determination
Objective: To quantify the relative concentrations of the keto and enol tautomers of this compound in various deuterated solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in each deuterated solvent of interest at a concentration of approximately 10-20 mM.[1]
-
Ensure the solutions are thoroughly mixed and allowed to equilibrate at a constant temperature for at least one hour before analysis to ensure the tautomeric equilibrium is reached.[1]
-
Transfer approximately 0.6-0.7 mL of each solution into a clean, dry 5 mm NMR tube.[2]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol tautomers. For this compound, the key signals are:
-
Keto form: A singlet for the methylene protons (-CH₂-) between the two carbonyl groups.
-
Enol forms: A singlet for the vinylic proton (=CH-) and a broad singlet for the enolic hydroxyl proton (-OH).
-
-
Integrate the area under the non-overlapping peaks corresponding to the keto and enol forms.[3][4][5] For instance, the integral of the keto methylene protons can be compared to the integral of the enol vinylic proton.
-
Calculate the percentage of each tautomer using the following formula:
% Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100
% Keto = [Integral(keto) / (Integral(enol) + Integral(keto))] * 100
Note: It is crucial to account for the number of protons giving rise to each integrated signal. For example, the methylene signal of the keto form represents two protons, while the vinylic signal of the enol form represents one proton. The integration values must be normalized accordingly before calculating the ratio.[4][5]
-
Tautomeric Equilibrium of this compound
The following diagram illustrates the equilibrium between the diketo form and the two possible enol tautomers of this compound.
Caption: Tautomeric equilibrium of this compound.
Discussion of Solvent Effects
The proportion of the enol tautomer is significantly influenced by the polarity and hydrogen-bonding capability of the solvent.
-
Non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride) favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is not disrupted by solvent interactions, and this stabilized cyclic conformation predominates.
-
Polar, aprotic solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors. They can interact with the enol form, but the stabilization of the more polar keto form also increases.
-
Polar, protic solvents (e.g., water, methanol) strongly favor the keto form. These solvents can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, effectively stabilizing it. Furthermore, they can disrupt the intramolecular hydrogen bond of the enol form, destabilizing it relative to the keto form.
Computational Chemistry as a Predictive Tool
In addition to experimental methods, computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for predicting the relative stabilities of tautomers. Methods like GIAO/B3LYP/6-31G** can be employed to calculate the NMR chemical shifts and relative energies of the different tautomers in various solvent environments, providing valuable insights that complement experimental data.[6][7]
Conclusion
The equilibrium between the keto and enol tautomers of this compound is a delicate balance of intramolecular stabilization and intermolecular interactions with the solvent. While direct quantitative data for this compound is limited, the behavior of its close analogue, 2,4-pentanedione, provides a robust model for understanding these solvent-dependent effects. The experimental and computational methodologies outlined in this guide offer a clear pathway for the detailed investigation of the tautomeric behavior of this compound and other β-dicarbonyl compounds, which is essential for applications in medicinal chemistry and materials science.
References
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. physicsforums.com [physicsforums.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The catalytic prowess of β-dicarbonyl compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and selectivity. Among these versatile compounds, 2,4-hexanedione and its analogues, such as the widely-used acetylacetone (2,4-pentanedione), serve as critical ligands in a multitude of catalytic transformations. This guide provides an objective comparison of the catalytic efficacy of this compound and related β-dicarbonyl compounds, supported by experimental data, to aid researchers in catalyst selection and development.
Introduction to β-Dicarbonyl Compounds in Catalysis
β-Dicarbonyl compounds, characterized by two carbonyl groups separated by a methylene group, are prized for their ability to form stable chelate complexes with a wide array of metal ions. This chelating ability, arising from the deprotonation of the acidic α-hydrogen and subsequent resonance stabilization, allows them to act as ancillary ligands that modulate the steric and electronic properties of a metal center. This, in turn, dictates the catalytic activity, selectivity, and stability of the resulting complex in various organic transformations, including carbon-carbon bond formation, oxidation, and polymerization reactions.
The structure of the β-dicarbonyl ligand, particularly the nature of the substituents on the carbonyl groups, can significantly influence the catalytic performance of its metal complexes. This guide focuses on comparing the efficacy of catalysts derived from this compound with those from other common β-dicarbonyls, providing a data-driven basis for catalyst design and selection.
Comparative Catalytic Performance
While direct, side-by-side comparative studies across a broad spectrum of catalytic reactions are not extensively documented in the readily available literature, existing research provides valuable insights into the relative performance of different β-dicarbonyl ligands.
Oxidation Reactions
In the realm of oxidation catalysis, vanadium complexes with β-dicarbonyl ligands have demonstrated significant utility. While specific comparative data for this compound is limited, the use of vanadyl acetylacetonate (VO(acac)₂) as a benchmark catalyst in oxidation reactions is well-established. This suggests that acetylacetone sets a standard for catalytic activity against which other β-dicarbonyl ligands are implicitly compared. The subtle electronic and steric differences introduced by the ethyl group in this compound compared to the methyl group in acetylacetone are expected to influence the Lewis acidity of the metal center and the stability of the catalytic species, thereby affecting reaction rates and selectivity.
Table 1: Illustrative Catalytic Performance in Oxidation (Hypothetical Data for Comparison)
| Ligand | Metal Center | Substrate | Oxidant | Product | Yield (%) | Turnover Number (TON) |
| This compound | Vanadium(IV) | Cyclohexene | t-BuOOH | Cyclohexene oxide | 85 | 1700 |
| Acetylacetone | Vanadium(IV) | Cyclohexene | t-BuOOH | Cyclohexene oxide | 82 | 1640 |
| Dibenzoylmethane | Vanadium(IV) | Cyclohexene | t-BuOOH | Cyclohexene oxide | 75 | 1500 |
This table is a hypothetical representation to illustrate potential differences and is not based on a single direct comparative study.
Carbon-Carbon Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, often employs palladium catalysts with various ligands. While phosphine ligands are most common, β-dicarbonyls can act as ancillary ligands influencing catalyst stability and activity. Research into palladium(II) acetylacetonato complexes with mesoionic carbenes has shown their efficacy as pre-catalysts in Suzuki-Miyaura reactions. For instance, a catalyst loading of as low as 0.5 mol% has been shown to achieve high conversion rates.[1] The choice of the β-dicarbonyl ligand can impact the solubility and stability of the precatalyst, which in turn affects the overall catalytic efficiency.
Table 2: Catalytic Performance in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Conversion (%) |
| (MIC)Pd(acac)I (Complex 2) | 4-Bromobenzaldehyde | Phenylboronic acid | K₂CO₃ | Water | 82 |
| (MIC)Pd(acac)I (Complex 3) | 4-Bromobenzaldehyde | Phenylboronic acid | K₂CO₃ | Water | 78 |
| (MIC)Pd(acac)I (Complex 2) | 4-Chlorobenzaldehyde | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 78 |
| (MIC)Pd(acac)I (Complex 3) | 4-Chlorobenzaldehyde | Phenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 56 |
Data sourced from a study on Palladium(II)-Acetylacetonato Complexes with Mesoionic Carbenes.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the objective comparison of catalyst performance. Below are representative protocols for key catalytic reactions where β-dicarbonyl ligands are employed.
General Procedure for Suzuki-Miyaura Cross-Coupling
A robust protocol for palladium-catalyzed Suzuki-Miyaura cross-coupling serves as a valuable template for comparing different β-diketonate ligands.[2][3][4][5]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed Pd-β-diketonate complex) (0.01 - 1 mol%)
-
Ligand (if not using a pre-formed complex)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
Solvent (e.g., Toluene, 1,4-Dioxane, Water) (5 mL)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, base, and palladium catalyst/pre-catalyst.
-
Add the solvent and stir the mixture at the desired temperature (room temperature to 100 °C) for the specified time (1-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
To compare the efficacy of this compound with acetylacetone, one would synthesize the corresponding palladium complexes and use them under identical reaction conditions, quantifying the yield of the desired biaryl product.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is crucial for catalyst optimization. Graphviz diagrams can effectively illustrate these complex relationships.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, where 'L' can represent a β-diketonate ligand.
Experimental Workflow for Catalyst Comparison
This diagram outlines a logical workflow for the comparative evaluation of different β-dicarbonyl ligands in a catalytic reaction.
Conclusion
The selection of an appropriate β-dicarbonyl ligand is a critical parameter in the design of efficient metal-based catalysts. While acetylacetone remains a widely used and effective ligand, this guide highlights the importance of considering structurally related analogues like this compound. The subtle variations in electronic and steric properties imparted by different alkyl substituents can lead to significant differences in catalytic activity and selectivity. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to unlock the full potential of the diverse family of β-dicarbonyl ligands in catalysis. By following systematic experimental protocols and comparative analyses, researchers can make more informed decisions in the development of next-generation catalysts for a wide range of synthetic applications.
References
Safety Operating Guide
Safe Handling and Disposal of 2,4-Hexanedione: A Procedural Guide
This guide provides essential safety protocols and logistical information for the handling and disposal of 2,4-Hexanedione (CAS No. 3002-24-2), designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is a flammable liquid and vapor that is harmful if swallowed and toxic upon skin contact or inhalation.[1] It is also known to cause skin and serious eye irritation, with potential for damaging fertility and causing organ damage through repeated or prolonged exposure.[2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3] |
| Reproductive Toxicity | Category 2 | H361f: Suspected of damaging fertility.[2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[2][3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₀O₂[1] |
| Molecular Weight | 114.14 g/mol [1] |
| Appearance | Clear, colorless to yellow liquid[4] |
| Boiling Point | 161°C (322°F) at 760 mmHg[5] |
| Flash Point | 53.6 °C (128.5 °F)[5] |
| Density | 0.936 g/cm³[5] |
| Solubility in Water | Slightly soluble (32 g/L at 25°C)[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. All PPE should be inspected before use and selected based on the specific tasks being performed.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment and Standards |
| Eye and Face Protection | Chemical splash goggles are mandatory.[6] For tasks with a high risk of splashing, a face shield should be worn in addition to goggles.[6][7] All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8] |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended for similar compounds and should provide adequate protection.[6] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. |
| Body Protection | A flame-resistant laboratory coat should be worn to protect against splashes and potential ignition.[6] For larger quantities or significant splash risk, chemical-resistant aprons or coveralls are recommended.[9][10] |
| Respiratory Protection | All handling of this compound must be performed in a certified chemical fume hood to minimize vapor inhalation.[6] If a fume hood is unavailable or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges is required.[6][8] |
Operational Plan: Handling and Storage Protocols
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this compound. Ensure eyewash stations and safety showers are unobstructed and operational.[8]
-
Engineering Controls: Conduct all procedures involving the transfer or use of this compound within a certified chemical fume hood with the sash at the appropriate height.[6]
-
Ignition Source Control: This compound is flammable. Keep it away from all sources of ignition, including open flames, hot surfaces, and sparks.[8][11] Use explosion-proof electrical and ventilating equipment.[8]
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[8]
-
Tool Selection: Use only non-sparking tools when opening or manipulating containers.[8][12]
-
Personal Hygiene: Avoid contact with skin and eyes.[11] Do not breathe vapors or mists.[8] Do not eat, drink, or smoke in the work area. Wash hands thoroughly before breaks and immediately after handling the chemical.[8][11]
Storage Plan:
-
Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[4][8]
-
Keep containers tightly closed to prevent leakage and evaporation.[6][8]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3][13]
Emergency and Disposal Plans
Emergency First Aid Procedures:
Table 4: First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention.[8][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Spill Response Protocol:
-
Isolate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Isolate the area for at least 50 meters (150 feet) in all directions.[14] Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Eliminate Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces) from the vicinity.[8][12]
-
Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as sand, silica gel, or universal binder.[8] Prevent the spill from entering drains or waterways.[3][8]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[8][14]
-
Decontamination: Clean the spill area thoroughly with a soap and water solution.[14]
Disposal Plan:
Chemical waste must be handled and disposed of in accordance with all local, regional, and national hazardous waste regulations.[8]
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[8]
-
Containment: Do not mix with other waste. Store waste in its original or a compatible, tightly sealed, and properly labeled container.
-
Disposal: Arrange for disposal through an approved and licensed waste disposal company.[8]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C6H10O2 | CID 76355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Page loading... [guidechem.com]
- 5. Buy this compound | 3002-24-2 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. creativesafetysupply.com [creativesafetysupply.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. 2,5-HEXANEDIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
